B-428
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
154628-42-9 |
|---|---|
Formule moléculaire |
C9H7IN2S |
Poids moléculaire |
302.14 g/mol |
Nom IUPAC |
4-iodo-1-benzothiophene-2-carboximidamide |
InChI |
InChI=1S/C9H7IN2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H3,11,12) |
Clé InChI |
YERQOXAYAFWFEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(S2)C(=N)N)C(=C1)I |
Synonymes |
4-iodine-benzo(b)thiophene-2-carboxamidine 4-iodobenzo(b)thiophene-2-carboxamidine B 428 B-428 B428 |
Origine du produit |
United States |
Foundational & Exploratory
ABBV-428: A Mesothelin-Targeted CD40 Agonist
References
- 1. Facts and Hopes of CD40 Agonists as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Cancer immunotherapy: activating innate and adaptive immunity through CD40 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. Proteostasis Therapeutics Announces New Publication on the Mechanism of Action of a Novel Class of CFTR Modulators Called Amplifiers in the Journal of Cystic Fibrosis [prnewswire.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Discovery of a Small-Molecule Inhibitor Targeting the Androgen Receptor N-Terminal Domain for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of B-428: A Potent Urokinase-Type Plasminogen Activator Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
B-428, chemically identified as 4-iodo-benzo[b]thiophene-2-carboxamidine, is a potent and selective synthetic inhibitor of urokinase-type plasminogen activator (uPA). This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its inhibitory activity, and a visual representation of its role in the uPA signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and molecular biology who are interested in the development of novel anti-cancer and anti-invasive therapies targeting the uPA system.
Discovery and Rationale
This compound was developed as part of a research program aimed at identifying novel, potent, and selective inhibitors of urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis. The rationale behind targeting uPA is its role in the degradation of the extracellular matrix (ECM), a key step in cancer cell dissemination. By inhibiting uPA, it is possible to block the proteolytic cascade that facilitates cancer cell migration and the establishment of metastatic colonies. This compound emerged from a series of 4-substituted benzo[b]thiophene-2-carboxamidines designed to interact with the active site of uPA.[1]
Synthesis of this compound (4-iodo-benzo[b]thiophene-2-carboxamidine)
The synthesis of this compound is a multi-step process starting from 3-fluoroiodobenzene. The key intermediate, methyl 4-iodobenzo[b]thiophene-2-carboxylate, is synthesized and subsequently converted to the final carboxamidine product.
Experimental Protocol:
Step 1: Synthesis of Methyl 4-iodobenzo[b]thiophene-2-carboxylate
-
Reaction Setup: A solution of 3-fluoroiodobenzene in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: A strong organolithium base, such as n-butyllithium, is added dropwise to the solution. The reaction is stirred for a specific period to allow for the formation of the lithiated intermediate.
-
Formylation: A formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture, which is then allowed to warm to room temperature.
-
Thiophene (B33073) Annulation: The resulting aldehyde is then subjected to a thiophene ring-forming reaction. This is typically achieved by reacting it with a reagent like methyl thioglycolate in the presence of a base (e.g., sodium methoxide) in a suitable solvent like methanol (B129727).
-
Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, methyl 4-iodobenzo[b]thiophene-2-carboxylate, is purified by column chromatography.
Step 2: Amidination of Methyl 4-iodobenzo[b]thiophene-2-carboxylate
-
Ammonolysis: The purified methyl 4-iodobenzo[b]thiophene-2-carboxylate is dissolved in a suitable solvent (e.g., methanol saturated with ammonia) in a sealed reaction vessel.
-
Reaction Conditions: The mixture is heated to a specific temperature for a defined period to facilitate the conversion of the ester to the corresponding amide.
-
Conversion to Amidine: The resulting carboxamide is then converted to the carboxamidine. This can be achieved through various methods, such as reaction with a dehydrating agent (e.g., phosphorus oxychloride) followed by treatment with ammonia, or via the Pinner reaction.
-
Purification: The final product, 4-iodo-benzo[b]thiophene-2-carboxamidine (this compound), is purified by recrystallization or column chromatography to yield a pure solid.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of uPA. It binds to the active site of the enzyme, preventing the binding of its natural substrate, plasminogen. This inhibition blocks the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix and activates other proteases like matrix metalloproteinases (MMPs). The uPA/uPAR system also activates intracellular signaling pathways that promote cell migration, proliferation, and survival. By inhibiting uPA, this compound disrupts these processes.
uPA-uPAR Signaling Pathway
Caption: uPA-uPAR Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key findings.
| Parameter | Value | Assay Condition |
| IC50 (Human uPA) | 0.32 µM | Purified human urokinase in a plasminogen-linked assay. |
| IC50 (Cell Surface uPA) | 0.54 µM | HT1080 human fibrosarcoma cells. |
| IC50 (Fibronectin Degradation) | 1.5 µM | HT1080 cell-mediated degradation of [3H]fibronectin. |
| Ki (Human uPA) | 0.53 µM | Competitive inhibition analysis using Lineweaver-Burk plots. |
Table 1: Inhibitory Activity of this compound
| Enzyme/Process | Selectivity (Fold) | Comparison |
| Tissue-type Plasminogen Activator (tPA) | >300 | Compared to uPA inhibition. |
| Plasmin | >1000 | Compared to uPA inhibition. |
Table 2: Selectivity Profile of this compound
Experimental Protocols for Biological Assays
uPA Inhibition Assay (Purified Enzyme)
-
Reagents and Materials: Purified human uPA, plasminogen, chromogenic plasmin substrate (e.g., S-2251), assay buffer (e.g., Tris-HCl, pH 7.4, with Tween 80), 96-well microtiter plates, and a microplate reader.
-
Procedure:
-
Prepare a solution of purified human uPA in the assay buffer.
-
Add serial dilutions of this compound (or vehicle control) to the wells of a 96-well plate.
-
Add the uPA solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add a solution of plasminogen to each well.
-
Initiate the reaction by adding the chromogenic plasmin substrate.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percent inhibition against the inhibitor concentration.
Cell Surface uPA Activity Assay
-
Cell Culture: Culture HT1080 human fibrosarcoma cells in appropriate media (e.g., DMEM with 10% FBS) to near confluency.
-
Procedure:
-
Harvest the cells and wash them with a serum-free medium.
-
Resuspend the cells in the assay buffer.
-
Add the cell suspension to the wells of a 96-well plate.
-
Add serial dilutions of this compound (or vehicle control) to the wells and incubate.
-
Add plasminogen and the chromogenic plasmin substrate to initiate the reaction.
-
Monitor the change in absorbance over time.
-
-
Data Analysis: Calculate the IC50 value as described for the purified enzyme assay.
Fibronectin Degradation Assay
-
Preparation of Radiolabeled Fibronectin: Label purified fibronectin with a radioactive isotope (e.g., 3H) using standard methods. Coat the wells of a 24-well plate with the radiolabeled fibronectin.
-
Cell Seeding and Treatment:
-
Seed HT1080 cells onto the radiolabeled fibronectin-coated wells.
-
Allow the cells to adhere.
-
Replace the medium with a serum-free medium containing plasminogen and serial dilutions of this compound (or vehicle control).
-
-
Incubation and Measurement:
-
Incubate the plate for a specified time (e.g., 24 hours) at 37°C.
-
Collect aliquots of the culture supernatant at different time points.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity released into the medium corresponds to the extent of fibronectin degradation. Calculate the IC50 value for the inhibition of fibronectin degradation by this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of urokinase-type plasminogen activator. Its ability to block both purified and cell-surface uPA, leading to the inhibition of extracellular matrix degradation, makes it a valuable tool for studying the role of the uPA system in cancer and other invasive diseases. The detailed synthetic and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this compound and develop next-generation uPA inhibitors with improved therapeutic potential.
References
The Emergence of CFTR Amplifiers: A Technical Guide to the Mechanism of Action of Nesolicaftor (B-428)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic Fibrosis (CF) therapeutics have been revolutionized by the advent of CFTR modulators. While correctors and potentiators directly target the dysfunctional Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a novel class of agents known as "amplifiers" has emerged, working upstream to increase the total cellular reserve of the CFTR protein. This technical guide provides an in-depth analysis of the mechanism of action of Nesolicaftor (PTI-428), a first-in-class CFTR amplifier. We will detail its molecular target, the downstream effects on CFTR biosynthesis, summarize key preclinical and clinical data, and provide comprehensive protocols for the pivotal assays used in its evaluation.
Introduction: The CFTR Modulator Landscape
Cystic Fibrosis is a monogenic disorder caused by mutations in the CFTR gene, leading to either insufficient production or impaired function of the CFTR protein, an anion channel critical for ion and fluid homeostasis in epithelial tissues[1][2]. The current therapeutic strategy revolves around small molecules that directly modulate the mutant CFTR protein:
-
Correctors (e.g., Lumacaftor, Tezacaftor): These molecules aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.
-
Potentiators (e.g., Ivacaftor): These agents increase the channel opening probability (gating) of CFTR protein that is already present at the cell surface[1][3].
Nesolicaftor (PTI-428) introduces a third, complementary mechanism. As a CFTR amplifier , it is designed to increase the amount of CFTR protein synthesized by the cell, thereby providing more substrate for correctors and potentiators to act upon[1][2][3]. This approach holds promise for enhancing the efficacy of existing modulator combinations and potentially benefiting a wider range of CF genotypes[3].
Core Mechanism of Action: From mRNA Stabilization to Protein Amplification
The central mechanism of Nesolicaftor involves the regulation of CFTR protein biosynthesis at the messenger RNA (mRNA) level[1][2]. Unlike other modulators, it does not directly interact with the CFTR protein itself.
Molecular Target: Poly(rC)-Binding Protein 1 (PCBP1)
Preclinical research has demonstrated that Nesolicaftor directly binds to the poly(rC)-binding protein 1 (PCBP1)[1][2][4]. PCBP1 is an RNA-binding protein known to regulate the stability and translation of its target mRNAs[2][4].
The proposed signaling pathway is as follows:
-
Binding: Nesolicaftor enters the cell and binds specifically to PCBP1.
-
Enhanced Affinity: The formation of the Nesolicaftor-PCBP1 complex is thought to enhance the affinity of PCBP1 for the CFTR mRNA[2][4].
-
mRNA Stabilization: This enhanced binding protects the CFTR mRNA transcript from cellular degradation pathways[2].
-
Increased Translation: A more stable and abundant pool of CFTR mRNA leads to increased ribosomal translation, resulting in a greater quantity of nascent CFTR polypeptide chains (the immature, Band B form of the protein)[1][2].
This amplification of the CFTR protein pool provides more substrate for corrector molecules to facilitate proper folding and trafficking, ultimately increasing the density of mature, functional CFTR channels at the cell surface[1].
Quantitative Data from Clinical Investigations
Nesolicaftor (PTI-428) has been evaluated in multiple clinical trials, primarily as part of a triple-combination therapy with a CFTR corrector (Posenacaftor, PTI-801) and a potentiator (Dirocaftor, PTI-808). The following tables summarize key quantitative efficacy data from these studies.
Table 1: Change in Lung Function (ppFEV1) in F508del Homozygous Patients
| Trial Identifier | Treatment Group | Duration | Baseline ppFEV1 | Mean Absolute Change from Baseline in ppFEV1 (percentage points) | Placebo-Adjusted Improvement (percentage points) | Reference |
|---|---|---|---|---|---|---|
| NCT03251092 | PTI-428 + Posenacaftor + Dirocaftor | 28 Days | N/A | N/A | +8 (p ≤ 0.01) | [3][5] |
| Phase 2 (Orkambi add-on) | 50 mg PTI-428 + Lumacaftor/Ivacaftor | 28 Days | <70% | N/A | +6.6 (p<0.05) | [6] |
| Phase 2 (Orkambi add-on) | 50 mg PTI-428 + Lumacaftor/Ivacaftor | 28 Days | All Patients | N/A | +5.2 (p<0.05) | [6] |
| NCT03500263 | PTI-428 + Posenacaftor + Dirocaftor | 14 Days | N/A | +5% | N/A |[3] |
Table 2: Change in Sweat Chloride (SwCl) Concentration in F508del Homozygous Patients
| Trial Identifier | Treatment Group | Duration | Mean Change from Baseline in SwCl (mmol/L) | Placebo-Adjusted Improvement (mmol/L) | Reference |
|---|---|---|---|---|---|
| NCT03251092 | PTI-428 + Posenacaftor + Dirocaftor | 28 Days | N/A | -29 (p < 0.0005) | [3][5] |
| NCT03500263 | PTI-428 + Posenacaftor + Dirocaftor | 14 Days | -19 | -24 |[3] |
Experimental Protocols
The characterization of Nesolicaftor's mechanism and efficacy relies on a suite of specialized in-vitro and ex-vivo assays. Below are detailed methodologies for key experiments.
Western Blot Analysis of CFTR Protein Expression
This assay is used to quantify the abundance and maturation state of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) has trafficked to the cell membrane[7][8]. Nesolicaftor is expected to increase the abundance of both bands.
-
Cell Culture and Treatment:
-
Culture primary human bronchial epithelial (HBE) cells from CF donors (e.g., homozygous for F508del) on permeable supports at an air-liquid interface (ALI) for 21-28 days to achieve a differentiated, mucociliary phenotype.
-
Treat the differentiated cultures with Nesolicaftor (e.g., 10 µM) and/or other modulators for 24-48 hours. Include vehicle-only (e.g., DMSO) controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells directly on the culture insert using RIPA buffer supplemented with a protease inhibitor cocktail[4].
-
Scrape the cells, incubate the lysate on ice for 30 minutes, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C)[4].
-
Determine the protein concentration of the supernatant using a BCA assay[4][7].
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Mix lysate with Laemmli sample buffer. Heat samples at 37-65°C for 10-15 minutes. Note: Do not boil CFTR samples, as this can cause aggregation[7][9].
-
Load 20-30 µg of protein per well onto a low-percentage (e.g., 6%) Tris-glycine SDS-polyacrylamide gel[7][9].
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system[4][7].
-
-
Immunoblotting and Detection:
-
Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20)[4][7].
-
Incubate the membrane overnight at 4°C with a primary antibody specific for CFTR[4].
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[7].
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager[4].
-
Perform densitometric analysis on Bands B and C using software like ImageJ to quantify changes in protein levels relative to loading controls (e.g., actin or tubulin).
-
Ussing Chamber Assay for CFTR Function
This electrophysiological technique directly measures CFTR-dependent ion transport across a polarized epithelial monolayer. An increase in the measured short-circuit current (Isc) indicates improved CFTR function[8][10].
-
Cell Culture:
-
Culture primary HBE cells from CF donors on permeable supports (e.g., Transwell® or Snapwell™ inserts) at ALI for 21-28 days until a high transepithelial electrical resistance (TEER) is achieved[10].
-
Treat cells with Nesolicaftor and/or other modulators for 24-48 hours prior to the assay.
-
-
Measurement Protocol:
-
Mount the permeable support containing the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments with Krebs-Ringer Bicarbonate buffer[3][10]. Maintain at 37°C and bubble with 95% O₂/5% CO₂.
-
Clamp the voltage across the epithelium to 0 mV and continuously measure the short-circuit current (Isc).
-
Sequentially add pharmacological agents to the chambers to isolate CFTR-specific current:
-
Apical Amiloride (e.g., 100 µM): Inhibits the epithelial sodium channel (ENaC) to reduce baseline current[1][10].
-
Apical Forskolin (e.g., 10-20 µM): Increases intracellular cAMP to activate CFTR channels[1][10].
-
Apical CFTR Potentiator (e.g., 1-5 µM Ivacaftor or Genistein): Maximally activates any CFTR channels at the surface[1][10].
-
Apical CFTR Inhibitor (e.g., 10 µM CFTRinh-172): Inhibits all CFTR-dependent current, confirming the specificity of the measured signal[1][10].
-
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to the addition of the forskolin/potentiator cocktail and the subsequent inhibition by CFTRinh-172.
-
Compare the ΔIsc between Nesolicaftor-treated and control groups to quantify the functional improvement in CFTR activity.
-
Forskolin-Induced Swelling (FIS) Assay in Organoids
This assay provides a functional, high-throughput readout of CFTR activity in 3D patient-derived organoids[11]. Functional CFTR channels transport chloride and fluid into the organoid lumen, causing it to swell upon stimulation with forskolin[3][6]. The degree of swelling correlates with CFTR function.
-
Organoid Culture and Plating:
-
Establish and culture intestinal or airway organoids from patient-derived biopsies in a basement membrane matrix (e.g., Matrigel®) with appropriate growth media[3].
-
For the assay, dissociate mature organoids and seed 30-80 organoids per well into a 96-well plate containing the matrix[6].
-
Treat organoids with Nesolicaftor and/or other modulators for 24-48 hours.
-
-
Swelling Assay and Imaging:
-
Stain the organoids with a live-cell dye (e.g., Calcein AM)[6].
-
Replace the culture medium with a buffer (e.g., Krebs-Ringer Bicarbonate) containing 10 µM Forskolin[1][3].
-
Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).
-
Capture brightfield or fluorescent images of the organoids at time 0 and at regular intervals (e.g., every 10-20 minutes) for 1-2 hours[3].
-
-
Data Quantification:
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the organoids in each well at each time point[3].
-
Calculate the area under the curve (AUC) of the swelling response (percent increase in area over time) for each condition.
-
Compare the AUC between treated and control groups to determine the effect of Nesolicaftor on CFTR function.
-
Conclusion
Nesolicaftor (PTI-428) represents a novel therapeutic strategy in the management of Cystic Fibrosis. Its unique mechanism as a CFTR amplifier, which targets the stabilization of CFTR mRNA via interaction with PCBP1 to increase overall protein production, is distinct from and complementary to existing corrector and potentiator therapies[1][2][4]. Preclinical and clinical data have demonstrated its potential to be combined with other modulators to significantly improve lung function and reduce sweat chloride levels in individuals with CF[3][5][6]. The continued investigation of CFTR amplifiers like Nesolicaftor may pave the way for more effective and broadly applicable combination therapies for this complex genetic disease.
References
- 1. stemcell.com [stemcell.com]
- 2. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. benchchem.com [benchchem.com]
- 5. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cff.org [cff.org]
- 8. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Ussing chamber | Cystic Fibrosis Translational Research Centre (CFTRc) - McGill University [mcgill.ca]
- 11. corning.com [corning.com]
ABBV-428: A Tumor-Targeted Co-stimulatory Agent for Cancer Immunotherapy
An In-depth Technical Guide on the Biological Activity and Molecular Targets of ABBV-428
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABBV-428 is an investigational first-in-class, bispecific, tumor-targeted immunomodulator designed to enhance anti-tumor immunity with a favorable safety profile. This document provides a comprehensive overview of the preclinical and early clinical data on ABBV-428, focusing on its mechanism of action, biological targets, and the experimental evidence supporting its development. ABBV-428 is engineered to conditionally activate the CD40 signaling pathway in the presence of mesothelin-expressing tumor cells, thereby localizing immune activation to the tumor microenvironment and mitigating systemic toxicities associated with conventional CD40 agonists.
Introduction: The Rationale for a Tumor-Targeted CD40 Agonist
The activation of the immune system to recognize and eliminate cancer cells has revolutionized oncology. CD40, a member of the tumor necrosis factor receptor (TNFR) superfamily, is a critical co-stimulatory receptor expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs), B cells, and macrophages.[1] Agonistic antibodies targeting CD40 have shown promise in preclinical models by promoting APC activation, leading to enhanced T cell priming and anti-tumor responses. However, their systemic administration in clinical trials has been associated with significant dose-limiting toxicities, including cytokine release syndrome and hepatotoxicity.[2][3]
To overcome this limitation, ABBV-428 was developed as a bispecific molecule that targets both human CD40 and mesothelin (MSLN).[2][4] Mesothelin is a cell-surface glycoprotein (B1211001) that is overexpressed in a variety of solid tumors, including mesothelioma, pancreatic, ovarian, and lung cancers, with limited expression in normal tissues.[5][6] This tumor-associated expression pattern makes it an ideal anchor for localizing therapeutic activity. The central hypothesis behind ABBV-428 is that by requiring simultaneous engagement of both CD40 on immune cells and mesothelin on tumor cells, potent CD40 agonism can be restricted to the tumor microenvironment, thereby widening the therapeutic window.[4][7]
Molecular Profile of ABBV-428
ABBV-428 is a bispecific, humanized IgG1 antibody. It is composed of a single-chain variable fragment (scFv) domain targeting human CD40 at the N-terminus and an scFv domain targeting human mesothelin at the C-terminus, flanking the Fc domain.[4][8] The preclinical murine surrogate for ABBV-428 is named LB-1, which targets mouse CD40 and is built on a mouse IgG1 backbone.[4][8]
Mechanism of Action: Conditional CD40 Activation
ABBV-428's mechanism of action is predicated on its conditional agonistic activity. In the absence of mesothelin, the binding of ABBV-428 to CD40 on immune cells is insufficient to induce robust receptor clustering and downstream signaling. However, when ABBV-428 encounters a mesothelin-expressing tumor cell, the mesothelin-binding arm of the antibody anchors it to the tumor cell surface. This facilitates the cross-linking of CD40 molecules on adjacent APCs, leading to potent receptor activation and the initiation of downstream inflammatory signaling pathways.[4][8]
This conditional activation of APCs in the tumor microenvironment is expected to lead to:
-
Enhanced antigen presentation by DCs.
-
Increased co-stimulatory molecule expression (e.g., CD80, CD86) on APCs.
-
Production of pro-inflammatory cytokines and chemokines.
-
Activation and proliferation of tumor-specific T cells.[2]
Preclinical Biological Activity
The preclinical activity of ABBV-428 and its murine surrogate, LB-1, has been characterized through a series of in vitro and in vivo studies.
In Vitro Activity
In vitro assays have demonstrated the mesothelin-dependent activity of ABBV-428. In co-culture systems, ABBV-428 significantly enhanced the activation of human B cells and monocyte-derived dendritic cells (moDCs) only in the presence of mesothelin-expressing cells.[4] This was evidenced by increased B cell proliferation and production of IL-12p70 by moDCs.[4] Furthermore, ABBV-428 was shown to induce T cell activation, measured by IFNγ production, in co-cultures of T cells, moDCs, and mesothelin-expressing prostate cancer cells (PC3).[4]
| Assay | Cell Types | Endpoint | Condition | Result |
| B cell Proliferation | Human B cells, HEK293 cells | ³H-thymidine incorporation | Co-culture with MSLN-expressing HEK293 cells | Significant increase in proliferation with ABBV-428 |
| Co-culture with MSLN-negative HEK293 cells | No significant increase in proliferation | |||
| moDC Activation | Human moDCs, HEK293 cells | IL-12p70 production | Co-culture with MSLN-expressing HEK293 cells | Significant increase in IL-12p70 with ABBV-428 |
| Co-culture with MSLN-negative HEK293 cells | No significant increase in IL-12p70 | |||
| T cell Activation | Human T cells, moDCs, PC3 cells | IFNγ production (ELISpot) | Co-culture with MSLN-expressing PC3 cells | Significant increase in IFNγ spots with ABBV-428 |
| Co-culture with MSLN-negative PC3 cells | No significant increase in IFNγ spots |
Table 1: Summary of In Vitro Activity of ABBV-428. [4]
In Vivo Activity
In vivo studies using the murine surrogate LB-1 in a syngeneic mouse model with 4T1 tumors expressing mesothelin demonstrated significant anti-tumor activity, comparable to that of a conventional agonistic anti-CD40 antibody.[2] Importantly, LB-1 treatment did not lead to the elevation of serum cytokines or liver enzymes, which were observed with the anti-CD40 antibody, highlighting the improved safety profile of the bispecific approach.[2]
| Animal Model | Tumor Cell Line | Treatment | Key Findings |
| Syngeneic mouse model | 4T1 murine breast carcinoma (engineered to express MSLN) | LB-1 | - Comparable anti-tumor activity to agonistic anti-CD40 mAb.- No significant elevation of serum cytokines.- No significant elevation of liver enzymes. |
| Agonistic anti-CD40 mAb | - Significant anti-tumor activity.- Elevation of serum cytokines.- Elevation of liver enzymes. |
Table 2: Summary of In Vivo Activity of LB-1. [2]
Molecular Targets and Signaling Pathways
ABBV-428 has two primary molecular targets: CD40 on immune cells and mesothelin on tumor cells. The engagement of these targets initiates a cascade of intracellular signaling events.
CD40 Signaling
CD40 is a member of the TNFR superfamily and its activation is crucial for the maturation and function of APCs. Upon cross-linking by ABBV-428 in the presence of mesothelin, CD40 recruits TNFR-associated factors (TRAFs) to its cytoplasmic tail. This leads to the activation of several downstream signaling pathways, including:
-
NF-κB Pathway: Promotes the expression of genes involved in inflammation, cell survival, and immune responses.
-
MAPK Pathways (p38, JNK, ERK): Regulate cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt Pathway: Involved in cell survival and metabolism.
The culmination of these signaling events results in the upregulation of co-stimulatory molecules, production of inflammatory cytokines, and enhanced antigen presentation, ultimately leading to a robust anti-tumor T cell response.
Mesothelin
Mesothelin's biological function is not fully understood, but it is implicated in cell adhesion and tumor progression. By targeting mesothelin, ABBV-428 is directed to the tumor site. While the primary role of mesothelin in the context of ABBV-428 is as a tumor-anchoring antigen, its engagement could potentially have direct effects on the tumor cells, although this is not the main mechanism of action of ABBV-428.
Clinical Development
A Phase I, open-label, dose-escalation study (NCT02955251) has been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of ABBV-428 in patients with advanced solid tumors.[9][10]
Pharmacokinetics and Safety
The study showed that ABBV-428 has a dose-proportional pharmacokinetic profile.[10] The safety profile was acceptable, with the most common treatment-related adverse events being fatigue, asthenia, and infusion-related reactions.[9][10] Importantly, the toxicities characteristic of systemic CD40 agonism, such as severe cytokine release syndrome, were not frequently observed, supporting the tumor-targeting hypothesis.[10]
| Parameter | Value |
| Dose Range | 0.01 to 3.6 mg/kg |
| Recommended Phase 2 Dose | 3.6 mg/kg |
| CD40 Receptor Occupancy | >90% on peripheral B-cells at doses ≥ 0.8 mg/kg |
| Common Adverse Events | Fatigue, asthenia, infusion-related reactions |
Table 3: Summary of Phase I Clinical Trial Data for ABBV-428. [9][10]
Clinical Activity
In the Phase I study, ABBV-428 monotherapy demonstrated minimal clinical activity, with no confirmed objective responses.[7] However, stable disease was observed in a subset of patients.[10] Further investigation into patient selection biomarkers and combination strategies may be necessary to enhance the clinical efficacy of ABBV-428.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are summaries of key experimental methodologies used in the preclinical evaluation of ABBV-428.
B cell Proliferation Assay
-
Cell Isolation: Human B cells are purified from peripheral blood mononuclear cells (PBMCs).
-
Co-culture Setup: B cells are co-cultured with either mesothelin-expressing or mesothelin-negative HEK293 cells.
-
Treatment: Cultures are treated with varying concentrations of ABBV-428, a positive control (e.g., anti-CD40 antibody), or a negative control (e.g., irrelevant human antibody).
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), ³H-thymidine is added to the cultures. The incorporation of ³H-thymidine into the DNA of proliferating cells is measured using a scintillation counter.
In Vivo Tumor Model
-
Cell Line: A syngeneic tumor cell line (e.g., 4T1 murine breast carcinoma) is engineered to express mesothelin.
-
Tumor Implantation: A defined number of tumor cells are implanted into the appropriate anatomical location (e.g., mammary fat pad) of immunocompetent mice (e.g., BALB/c).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered LB-1, an anti-CD40 antibody, or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.
-
Efficacy Assessment: Tumor growth is monitored by measuring tumor volume at regular intervals.
-
Safety Assessment: Blood samples are collected to measure serum cytokine levels and liver enzymes.
Conclusion and Future Directions
ABBV-428 represents an innovative approach to cancer immunotherapy by targeting the co-stimulatory molecule CD40 in a tumor-dependent manner. The preclinical data strongly support its proposed mechanism of action, demonstrating potent, mesothelin-dependent immune activation with a favorable safety profile compared to non-targeted CD40 agonists. While early clinical results have shown limited monotherapy efficacy, the successful demonstration of on-target activity in the periphery and the acceptable safety profile provide a strong rationale for further clinical investigation. Future studies should focus on identifying predictive biomarkers for patient selection and exploring rational combination therapies, such as with checkpoint inhibitors or chemotherapy, to unlock the full therapeutic potential of this tumor-targeted CD40 agonist.
References
- 1. Anti-CD40 agonist antibodies: preclinical and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bispecific Molecule Targeting CD40 and Tumor Antigen Mesothelin Enhances Tumor-Specific Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics and clinical trial results of agonistic anti-CD40 antibodies in the treatment of malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting mesothelin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
B-428: A Technical Examination of Metallized Polyester Labeling Material
It is important to clarify that "B-428" does not refer to a chemical compound and therefore does not have an IUPAC name or a CAS number. Instead, this compound is the designation for a specific type of thermal transfer printable metallized polyester (B1180765) label manufactured by Brady.[1][2][3][4][5][6][7][8][9] This material is engineered for applications requiring high-quality, durable labels, such as rating and serial plates.
This guide provides a technical overview of the properties and performance characteristics of this compound, drawing from available technical data sheets.
Material Composition and Properties
This compound is a metallized polyester film featuring a permanent acrylic pressure-sensitive adhesive and a topcoat specifically formulated for thermal transfer printing.[1] The material is designed to produce labels with a matte, light gray finish, giving them an appearance similar to a rating or serial plate.[5]
Physical Properties:
A summary of the typical physical properties of this compound is presented in the table below. These values are averages and should not be used for specification purposes.[4]
| Property | Test Method | Average Result |
| Thickness | ||
| - Substrate | ASTM D 1000 | 0.0034 inch (0.086 mm) |
| - Adhesive | ASTM D 1000 | 0.0010 inch (0.026 mm) |
| - Total | ASTM D 1000 | 0.0044 inch (0.112 mm) |
| Adhesion to: | ||
| - Stainless Steel (20 min dwell) | ASTM D 1000 | 30 oz/in (33 N/100 mm) |
| - Stainless Steel (24 hr dwell) | ASTM D 1000 | 40 oz/in (43 N/100 mm) |
| - Polypropylene (20 min dwell) | ASTM D 1000 | 12 oz/in (13 N/100 mm) |
| - Polypropylene (24 hr dwell) | ASTM D 1000 | 20 oz/in (22 N/100 mm) |
| Tack | ASTM D 2979 | 28 oz (789 g) |
Performance Characteristics
This compound is engineered to be resistant to various environmental challenges, including solvents, temperature fluctuations, and UV exposure.[3][4][5]
Temperature Resistance:
| Condition | Duration | Observation |
| High Service Temperature | 30 days at 176°F (80°C) | No visible effect, but topcoat discoloration may occur at temperatures greater than 80°C.[1] |
| Low Service Temperature | 30 days at -40°F (-40°C) | No visible effect.[1] |
Environmental Resistance:
| Condition | Duration | Observation |
| Humidity Resistance | 30 days at 100°F (37°C), 95% R.H. | No visible effect.[1] |
| UV Light Resistance | 30 days in UV Sunlighter™ 100 | No visible effect.[1] |
| Weatherability | 30 days in Xenon Arc Weatherometer | Slight topcoat yellowing.[1] |
| Salt Fog Resistance | 30 days in 5% salt fog | No visible effect.[1] |
Experimental Protocols
The performance data presented is based on standardized testing procedures. The following outlines the general methodology for chemical resistance testing.
Chemical Resistance Testing Protocol:
-
Sample Preparation: Samples are printed with a specified thermal transfer ribbon (e.g., Brady Series R4300) using a thermal transfer printer. The printed labels are then applied to aluminum panels and allowed to dwell for 24 hours at room temperature.[3][4][7]
-
Immersion Cycling: The test consists of 5 cycles of 10-minute immersions in the specified chemical reagent, followed by 30-minute recovery periods.[3][4][7]
-
Mechanical Abrasion: After the final immersion, the samples are rubbed 10 times with a cotton swab saturated with the test fluid.[3][4][7]
-
Observation: The label stock and the printed image are visually inspected for any changes, such as discoloration, degradation, or print removal.[1]
A summary of the chemical resistance of this compound to various agents is provided in the table below.
| Chemical Reagent | Effect on Label Stock | Effect on Print |
| Methyl Ethyl Ketone | No visible effect | No visible effect |
| 1,1,1-Trichloroethane | No visible effect | No visible effect |
| Toluene | No visible effect | No visible effect |
| Mineral Spirits | No visible effect | No visible effect |
| JP-8 Jet Fuel | No visible effect | No visible effect |
| SAE 20 WT Oil | No visible effect | No visible effect |
| Isopropyl Alcohol (IPA) | No visible effect | No visible effect |
| Deionized Water | No visible effect | No visible effect |
| 3% Alconox® Detergent | No visible effect | No visible effect |
| 10% Sulfuric Acid Solution | No visible effect | No visible effect |
| 10% Sodium Hydroxide Solution | No visible effect | No visible effect |
Results are based on testing with the Brady Series R4300 ribbon.[1]
Logical Workflow for Label Selection and Application
The decision-making process for utilizing this compound labels in a research or industrial setting can be visualized as a logical workflow.
This diagram illustrates the process from identifying the labeling requirement to the final application and verification of the this compound label.
References
- 1. lanshack.com [lanshack.com]
- 2. Brady this compound Metallized Polyester Thermal Transfer Label Tape 76.20 mm (W) x 91.44 m (L) | Buy Online | Brady™ | Fisher Scientific [fishersci.fi]
- 3. farnell.com [farnell.com]
- 4. tds.bradyid.com [tds.bradyid.com]
- 5. Brady Part: THT-107-428 | 18838 | Metalized Solvent Resistant Matte Gray Polyester Label Tape for 3" Core Printers - 4" | BradyID.com [bradyid.com]
- 6. eis-inc.com [eis-inc.com]
- 7. This compound Datasheet | DigiKey [digikey.com]
- 8. Brady this compound Metallized Polyester Thermal Transfer Labels 25.4 mm | Buy Online | Brady™ | Fisher Scientific [fishersci.pt]
- 9. Brady this compound Metallized Polyester Thermal Transfer Labels 50.8 mm | Buy Online | Brady™ | Fisher Scientific [fishersci.fi]
B-428 solubility and stability data
As the designation "B-428" does not correspond to a known compound in publicly available scientific literature, this guide will proceed using Imatinib as a representative well-characterized pharmaceutical compound to illustrate the requested data presentation and visualization. Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers.
Solubility Profile of Imatinib
The solubility of Imatinib is a critical factor influencing its oral bioavailability. It exhibits pH-dependent solubility, which is characteristic of a weakly basic compound.
Table 1: Aqueous Solubility of Imatinib Mesylate
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | > 100 |
| 0.1 M HCl (pH 1.2) | 37 | > 10 |
| 0.05 M Phosphate Buffer (pH 7.4) | 37 | < 0.01 |
Table 2: Solubility of Imatinib Free Base in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25 | ~ 50 |
| Ethanol | 25 | ~ 2.5 |
| Methanol | 25 | ~ 1.2 |
Stability Profile of Imatinib
The stability of Imatinib has been assessed under various stress conditions to understand its degradation pathways, which is crucial for formulation development and storage.
Table 3: Stability of Imatinib Under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | ~ 15 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | ~ 10 |
| Oxidation | 3% H₂O₂ | 24 hours | ~ 25 |
| Thermal | 60°C | 48 hours | < 5 |
| Photolytic | UV light (254 nm) | 24 hours | ~ 8 |
Experimental Protocols
Equilibrium Solubility Determination
The equilibrium solubility of Imatinib is determined by adding an excess amount of the compound to a specific solvent system in a sealed vial. The vial is then agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Following equilibration, the suspension is filtered through a 0.22 µm filter to remove undissolved solids. The concentration of Imatinib in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation products and pathways of Imatinib. A stock solution of Imatinib is prepared and subjected to various stress conditions as outlined in Table 3. For each condition, samples are collected at specific time points. These samples are then analyzed by a stability-indicating HPLC method, which is capable of separating the intact drug from its degradation products. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.
Visualizations
Experimental Workflow for Solubility Determination
Unable to Generate Toxicological Profile for B-428: Substance Not Identified in Scientific Literature
An in-depth toxicological profile for a substance designated as "B-428" cannot be provided as extensive searches have not identified a chemical compound or drug with this identifier in the toxicological or pharmacological literature. The core requirements of the request, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the absence of relevant scientific data.
Initial searches for "this compound toxicological profile" and related terms such as "this compound safety," "this compound mechanism of action," and specific toxicological endpoints (e.g., LD50, carcinogenicity) did not yield any pertinent results for a substance under development or scientific investigation.
The predominant findings for the term "this compound" are related to a metallized polyester (B1180765) label stock manufactured by the Brady Corporation. Technical data sheets for this industrial product provide information on its physical properties, such as heat and chemical resistance, but do not contain the biological or toxicological data required for a scientific whitepaper.
Further searches identified "PTI-428," a CFTR amplifier investigated in the context of cystic fibrosis. While this is a biologically active compound, the available literature is limited and does not provide the comprehensive toxicological data necessary to construct the detailed guide requested.
Additionally, the identifier "SB 428" was found to be associated with a California Senate Bill concerning adverse childhood experiences screenings, which is unrelated to the toxicological profile of a chemical substance.
Given the lack of a clear, scientifically recognized substance with the designation "this compound" in the context of drug development or chemical safety, it is not possible to generate the requested in-depth technical guide. Researchers, scientists, and drug development professionals seeking toxicological information are advised to verify the specific chemical name or a standardized identifier (such as a CAS number or IUPAC name) for the substance of interest.
B-428 pharmacokinetics and pharmacodynamics
- 1. B 428 - AdisInsight [adisinsight.springer.com]
- 2. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. CFTR modulator therapy for cystic fibrosis caused by the rare c.3700A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro and In Vivo Studies of B-428 (ABBV-428)
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-428, also known as ABBV-428, is a first-in-class, bispecific, tumor-targeted antibody designed for cancer immunotherapy. It functions by conditionally activating the CD40 receptor on immune cells specifically within the tumor microenvironment, thereby aiming to enhance anti-tumor immunity while mitigating the systemic toxicities associated with conventional CD40 agonists. This is achieved through its dual specificity for both human CD40 and the tumor-associated antigen mesothelin (MSLN), which is overexpressed on the surface of various solid tumors. This document provides a comprehensive overview of the preclinical in vitro and in vivo studies, as well as clinical data, that have characterized the activity and safety profile of ABBV-428.
Mechanism of Action
ABBV-428 is engineered to have a conditional agonistic activity on CD40. In the absence of mesothelin, its ability to activate CD40 is limited. However, upon binding to mesothelin on tumor cells, ABBV-428 undergoes a conformational change or clustering that facilitates potent CD40 agonism on nearby immune cells, such as antigen-presenting cells (APCs), including dendritic cells (DCs) and B cells.[1][2] This localized activation is intended to "license" APCs to effectively prime and activate tumor-specific T cells, leading to a targeted anti-tumor immune response.[1][2]
In Vitro Studies
Summary of In Vitro Activity
ABBV-428 has demonstrated potent, mesothelin-dependent activation of human immune cells in vitro. The key findings are summarized in the table below.
| Assay Type | Cell Type | Endpoint Measured | Key Finding |
| B Cell Activation & Proliferation | Purified human B cells | ³H-thymidine incorporation, CD86 and CD83 expression | Enhanced B cell proliferation and activation marker upregulation in the presence of MSLN-expressing cells.[1] |
| Dendritic Cell Activation | Human monocyte-derived dendritic cells (moDCs) | IL-12p70 production, CD83 expression | Increased IL-12p70 secretion and CD83 upregulation in a mesothelin-dependent manner.[1] |
| T Cell Activation | Human T cells co-cultured with moDCs and tumor cells | IFNγ production (ELISpot) | Significant induction of T cell activation in the presence of MSLN-expressing tumor cells.[1] |
Experimental Protocols
B Cell Proliferation Assay (³H-Thymidine Incorporation)
-
Objective: To assess the effect of ABBV-428 on B cell proliferation in the presence and absence of mesothelin.
-
Methodology:
-
Human B cells are purified from peripheral blood mononuclear cells (PBMCs).
-
B cells are co-cultured with either HEK293 cells (mesothelin-negative) or HEK293 cells engineered to express mesothelin.
-
Cultures are treated with serial dilutions of ABBV-428, a conventional anti-CD40 antibody (positive control), or an irrelevant human antibody (negative control).
-
After a defined incubation period (e.g., 72 hours), ³H-thymidine is added to the cultures for the final 18 hours.
-
Cells are harvested onto filter mats, and the amount of incorporated ³H-thymidine is measured using a scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.[1]
-
T Cell Activation Assay (IFNγ ELISpot)
-
Objective: To measure the ability of ABBV-428 to induce T cell activation, as indicated by IFNγ secretion.
-
Methodology:
-
Human T cells and autologous moDCs are co-cultured.
-
PC3 tumor cells (mesothelin-negative) or PC3 cells engineered to express high levels of mesothelin (PC3-MSLNhi) are added to the co-culture.
-
The cultures are treated with ABBV-428.
-
The cell mixture is then transferred to an ELISpot plate pre-coated with an anti-IFNγ capture antibody.
-
After 48 hours of incubation, the plate is developed to visualize spots, where each spot represents a single IFNγ-secreting T cell.
-
The number of spots is quantified to determine the level of T cell activation.[1]
-
In Vivo Studies
Preclinical in vivo studies were conducted using a murine surrogate of ABBV-428, named LB-1, which targets murine CD40 and mesothelin. These studies demonstrated that the tumor-targeted approach could replicate the anti-tumor efficacy of a conventional CD40 agonist while exhibiting a more favorable safety profile.
Summary of In Vivo Efficacy and Safety
| Animal Model | Tumor Model | Treatment | Key Findings |
| Syngeneic Mouse Model | 4T1 murine breast cancer cells expressing mesothelin | LB-1 (murine surrogate) vs. anti-CD40 mAb | LB-1 showed comparable anti-tumor activity to the anti-CD40 mAb but did not cause significant elevation of serum cytokines or liver enzymes.[1] |
| Prophylactic Tumor Model | Immunodeficient mice inoculated with human PC3 tumor cells (MSLN-positive or -negative), T cells, and moDCs | ABBV-428 | ABBV-428 inhibited the growth of PC3 tumors in a mesothelin-dependent manner.[1] |
Experimental Protocols
Syngeneic Mouse Tumor Model
-
Objective: To evaluate the anti-tumor activity and systemic toxicity of a mesothelin-targeted CD40 agonist compared to a conventional anti-CD40 antibody.
-
Methodology:
-
BALB/c mice are implanted with syngeneic 4T1 tumor cells engineered to express cell-surface mesothelin.
-
Once tumors are established, mice are treated with LB-1, an agonistic anti-CD40 monoclonal antibody, or a control antibody.
-
Tumor growth is monitored over time by caliper measurements.
-
At the end of the study, serum is collected to measure cytokine levels (e.g., IL-6, TNF-α) and liver enzymes (e.g., ALT, AST) to assess systemic toxicity.[1]
-
Clinical Studies (Phase I)
A Phase I, open-label, dose-escalation study (NCT02955251) was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of ABBV-428 in patients with advanced solid tumors.[3][4][5]
Summary of Phase I Clinical Data
| Parameter | Finding |
| Patient Population | 59 patients with advanced solid tumors, including ovarian cancer and mesothelioma.[3][4] |
| Dosing | Intravenous administration every 2 weeks, with doses ranging from 0.01 to 3.6 mg/kg. The recommended Phase 2 dose (RP2D) was determined to be 3.6 mg/kg.[3][4] |
| Pharmacokinetics | At the RP2D of 3.6 mg/kg, the median Tmax was 0.25 hours after infusion, the geometric mean Cmax was 48.5 µg/mL, and the estimated half-life (t1/2) was 13.9 hours. Exposure increased in a dose-proportional manner from 0.4 to 3.6 mg/kg.[3] |
| Safety and Tolerability | ABBV-428 had an acceptable safety profile. The maximum tolerated dose was not reached. Infusion-related reactions were reported in 12% of patients. No cytokine release syndrome was observed.[3][4] |
| Pharmacodynamics | >90% CD40 receptor occupancy on peripheral B cells was observed at doses of 0.8 mg/kg and higher. A transient decrease in circulating B cells was noted, followed by an increase in B cell activation markers (CD80, CD86, CD69).[3][6] |
| Preliminary Efficacy | Minimal clinical activity was observed with monotherapy. The best response was stable disease in 36% of patients treated at the RP2D.[3] |
Signaling Pathways and Visualizations
ABBV-428's mechanism of action is centered on the activation of the CD40 signaling pathway in APCs within the tumor microenvironment.
CD40 Signaling Pathway
Upon engagement by ABBV-428 (cross-linked by mesothelin), CD40 on the surface of an APC trimerizes, leading to the recruitment of TNF receptor-associated factors (TRAFs) to its cytoplasmic tail. This initiates downstream signaling cascades, primarily the canonical and non-canonical NF-κB pathways and the MAPK pathway. These pathways culminate in the upregulation of co-stimulatory molecules (e.g., CD80, CD86), adhesion molecules, and the production of pro-inflammatory cytokines like IL-12. This process "licenses" the APC to effectively prime cytotoxic T lymphocytes (CTLs) for an anti-tumor response.
Caption: ABBV-428 binds MSLN on tumor cells and CD40 on APCs, leading to T cell activation.
Caption: Downstream signaling of CD40 activation by ABBV-428 in an antigen-presenting cell.
Caption: Workflow for assessing ABBV-428-mediated T cell activation via IFNγ ELISpot assay.
Conclusion
ABBV-428 is a novel, tumor-targeted CD40 agonist that has demonstrated a clear mechanism of action with conditional, mesothelin-dependent immune activation in preclinical models. This approach successfully translated to an acceptable safety profile in a Phase I clinical trial, mitigating the toxicities commonly associated with systemic CD40 agonism. While monotherapy showed limited clinical efficacy, the pharmacodynamic data confirmed target engagement and B cell activation. These findings support the continued investigation of ABBV-428, potentially in combination with other immunotherapies or in patient populations with high mesothelin expression, to fully realize its therapeutic potential.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Cancer immunotherapy: activating innate and adaptive immunity through CD40 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cytologicsbio.com [cytologicsbio.com]
An In-depth Technical Guide to the Axl Inhibitor Bemcentinib (R428)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review and background on Bemcentinib, also known as R428 and BGB324. The initial search for "B-428" did not yield a specific drug or compound; however, extensive research has identified Bemcentinib (R428) as a likely candidate of interest. This document summarizes its core mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Introduction and Background
Bemcentinib is an orally bioavailable, small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is a key driver in various cellular processes critical for tumor development, growth, and metastasis.[3] Overexpression of AXL is associated with poor prognosis in several cancers, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and acute myeloid leukemia (AML).[1][2] Bemcentinib targets the intracellular catalytic kinase domain of AXL, inhibiting its activity and downstream signaling pathways.[1] This inhibition can lead to reduced tumor cell proliferation, migration, and invasion, and can also enhance sensitivity to chemotherapy and immunotherapy.[1][2]
Mechanism of Action
Bemcentinib functions as a selective and potent inhibitor of AXL kinase. The binding of its natural ligand, growth arrest-specific gene 6 (Gas6), to the AXL receptor triggers dimerization and autophosphorylation of the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are crucial for cell survival, proliferation, and migration.[3]
Bemcentinib competitively binds to the ATP-binding site of the AXL kinase domain, preventing its phosphorylation and subsequent activation. This blockade of AXL signaling leads to the inhibition of key oncogenic processes.
Below is a diagram illustrating the AXL signaling pathway and the inhibitory effect of Bemcentinib.
References
- 1. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
B-428: A Preclinical Urokinase Plasminogen Activator Inhibitor for Cancer Therapy
A Technical Guide on the Therapeutic Potential of B-428
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a synthetic small molecule inhibitor of urokinase-type plasminogen activator (uPA), has demonstrated significant potential as an anti-cancer agent in preclinical studies. This technical guide provides a comprehensive overview of the therapeutic applications of this compound, focusing on its mechanism of action, preclinical efficacy in cancer models, and detailed experimental methodologies. Quantitative data from key studies are summarized, and the intricate uPA signaling pathway is visually represented to facilitate a deeper understanding of the compound's therapeutic rationale. This document is intended to serve as a resource for researchers and drug development professionals exploring the potential of uPA inhibitors in oncology.
Introduction
The urokinase-type plasminogen activator (uPA) system is a critical enzymatic cascade involved in extracellular matrix (ECM) degradation, a fundamental process in tumor invasion and metastasis. Elevated levels of uPA and its receptor (uPAR) are associated with poor prognosis in various cancers, making the uPA system an attractive target for therapeutic intervention. This compound, chemically known as 4-iodo-benzo[b]thiophene-2-carboxamidine, is a potent and selective inhibitor of uPA's catalytic activity. Preclinical evidence suggests that by inhibiting uPA, this compound can effectively reduce primary tumor growth, local invasion, and the formation of distant metastases.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a crucial role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.
The primary mechanism involves this compound acting as a competitive inhibitor of uPA. It binds to the active site of the uPA enzyme, preventing it from converting its primary substrate, plasminogen, into plasmin. Plasmin is a broad-spectrum protease that directly degrades ECM components like fibronectin and laminin, and also activates other matrix-degrading enzymes such as matrix metalloproteinases (MMPs). By blocking this initial activation step, this compound effectively shuts down this proteolytic cascade.
Beyond inhibiting soluble uPA, this compound is also effective against uPA that is bound to its cell surface receptor, uPAR. This is particularly important as receptor-bound uPA is considered the primary driver of localized ECM degradation at the leading edge of invading tumor cells. The inhibition of cell surface uPA activity by this compound prevents the focused proteolysis required for cancer cells to break through tissue barriers.
The downstream consequences of uPA inhibition by this compound include:
-
Reduced Tumor Cell Invasion: By preventing ECM breakdown, this compound limits the ability of cancer cells to invade surrounding tissues.
-
Inhibition of Metastasis: The blockade of invasion and cell migration curtails the spread of cancer cells to distant organs.
-
Anti-Angiogenic Effects: The uPA system is also involved in the formation of new blood vessels (angiogenesis), a process essential for tumor growth. This compound has been shown to reduce angiogenesis, further contributing to its anti-tumor activity.
In some preclinical models, this compound has also been observed to down-regulate the expression of the uPA receptor (uPAR), suggesting a potential secondary mechanism that could further diminish the activity of the uPA system.
Preclinical Therapeutic Applications
Preclinical studies have primarily focused on the application of this compound in prostate and breast cancer models, demonstrating its efficacy in reducing tumor progression and metastasis.
Prostate Cancer
In a syngeneic rat model of prostate cancer using the Dunning R3227 cell line (Mat LyLu variant), which overexpresses uPA, this compound demonstrated a significant dose-dependent reduction in primary tumor volume and invasiveness.[1] Furthermore, the inhibitor markedly decreased the incidence and size of metastases to various organs.[1]
Breast Cancer
In a rat model of breast cancer using the Mat B-III cell line, this compound, both as a single agent and in combination with the antiestrogen (B12405530) tamoxifen, showed significant anti-tumor activity.[2] The combination therapy, in particular, resulted in an additive effect, leading to a more pronounced reduction in mammary tumor volume and distant metastasis.[3] This suggests a potential synergistic role for this compound alongside standard hormonal therapies in breast cancer.[2][3]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the inhibitory activity and preclinical efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Reference |
| IC₅₀ | Human uPA | 0.32 µM | [4] |
| Kᵢ | Human uPA | 0.53 µM | [4] |
| IC₅₀ | Cell Surface uPA (HT1080 cells) | 0.54 µM | [4] |
| IC₅₀ | Fibronectin Degradation (HT1080 cells) | 1.5 µM | [4] |
Table 2: Preclinical Efficacy of this compound in Animal Models
| Cancer Model | Treatment | Key Findings | Reference |
| Rat Prostate Cancer (Dunning R3227) | This compound | Dose-dependent decrease in primary tumor volume and metastasis. | [1] |
| Rat Breast Cancer (Mat B-III) | This compound | Significant reduction in tumor volume and metastatic spread. | [3] |
| Rat Breast Cancer (Mat B-III) | This compound + Tamoxifen | Additive reduction in mammary tumor volume and distant metastasis. | [3] |
Experimental Protocols
In Vivo Prostate Cancer Model
-
Animal Model: Male Copenhagen rats.[1]
-
Cell Line: Dunning R3227 (Mat LyLu variant) rat prostate cancer cells, over-expressing rat uPA.[1]
-
Tumor Inoculation: Subcutaneous (s.c.) inoculation of experimental cells into the right flank of the rats.[1]
-
Treatment: Continuous intraperitoneal (i.p.) infusion of this compound or vehicle control for 2 to 3 weeks.[1]
-
Endpoints: Evaluation of primary tumor growth (volume and weight) and metastasis at timed intervals. Serum was collected to monitor for potential nephrotoxicity.[1]
In Vivo Breast Cancer Model
-
Animal Model: Syngeneic female Fisher rats.
-
Cell Line: Mat B-III rat breast cancer cells (wild-type and uPAR-overexpressing variants).
-
Tumor Inoculation: Orthotopic inoculation of 1 x 10⁶ cells into the mammary fat pad.
-
Treatment: Intraperitoneal (i.p.) infusion of this compound, tamoxifen, or a combination of both for 2 weeks.
-
Endpoints: Assessment of primary tumor volume and macroscopic metastases in the lungs, liver, and lymph nodes.
Visualizations
Urokinase Plasminogen Activator (uPA) Signaling Pathway
The following diagram illustrates the central role of uPA in mediating extracellular matrix degradation and cell signaling, and the point of intervention for this compound.
Caption: uPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
This diagram outlines the general workflow for the preclinical evaluation of this compound in animal models of cancer.
Caption: Workflow for preclinical in vivo studies of this compound.
Discussion and Future Directions
The preclinical data for this compound strongly support its potential as a therapeutic agent for cancers characterized by high uPA expression. Its ability to inhibit tumor growth, invasion, and metastasis, particularly in combination with existing therapies, warrants further investigation.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed profiling of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its dose-response relationship in vivo, is essential for optimizing dosing regimens.
-
Toxicology Studies: Comprehensive safety and toxicology studies are required to determine the therapeutic window and potential side effects of this compound.
-
Clinical Trials: Based on promising preclinical data and a favorable safety profile, the progression of this compound or similar uPA inhibitors into clinical trials for relevant cancer indications is a logical next step. While no clinical trials for this compound have been initiated, other uPA inhibitors have entered clinical evaluation, providing a developmental path for this class of compounds.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound therapy will be crucial for its clinical success.
Conclusion
This compound is a promising preclinical candidate that effectively targets the uPA system, a key driver of cancer progression. The data summarized in this guide highlight its potential as a monotherapy or in combination with other anti-cancer agents. Further development and clinical evaluation of this compound or next-generation uPA inhibitors could provide a valuable new therapeutic strategy for a range of solid tumors.
References
- 1. The role of urokinase-type plasminogen activator in aggressive tumor cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The urokinase-type plasminogen activator system in cancer metastasis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of B-428, a Novel Benzimidazole Derivative for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The designation "B-428" is not uniquely assigned to a single, publicly documented chemical entity for therapeutic research. It is used in various contexts, including as a product number for laboratory labeling materials (Brady this compound) and as an internal or publication-specific identifier for different chemical compounds. This document provides a detailed synthesis protocol and application notes for a representative novel benzimidazole (B57391) derivative, herein designated as Compound this compound , for research purposes. Benzimidazoles are a well-established class of heterocyclic compounds with a wide range of biological activities, including antitumor properties, making them a relevant subject for drug discovery and development.
The protocols outlined below describe the synthesis of Compound this compound, its characterization, and its evaluation in a common in vitro cytotoxicity assay. These notes are intended to serve as a comprehensive guide for researchers interested in the synthesis and preliminary biological assessment of novel benzimidazole-based potential anticancer agents.
Synthesis of Compound this compound
The synthesis of Compound this compound, a 2-substituted benzimidazole, is based on the widely used condensation reaction between an o-phenylenediamine (B120857) derivative and a carboxylic acid. This method is favored for its efficiency and the ability to generate a diverse range of derivatives.
Experimental Protocol: Synthesis of Compound this compound
This protocol details the steps for the synthesis of Compound this compound from 4-nitro-o-phenylenediamine (B140028) and 4-(trifluoromethyl)benzoic acid.
Materials:
-
4-nitro-o-phenylenediamine
-
4-(Trifluoromethyl)benzoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-nitro-o-phenylenediamine (1.53 g, 10 mmol) and 4-(trifluoromethyl)benzoic acid (1.90 g, 10 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (20 g) to the flask. The mixture will become viscous.
-
Reaction: Heat the mixture to 150°C with constant stirring for 4 hours. Monitor the reaction progress using TLC (eluent: ethyl acetate/hexane, 1:1).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the aqueous solution by the slow addition of a 5% sodium bicarbonate solution until the pH reaches approximately 7. A solid precipitate will form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with an ample amount of deionized water to remove any remaining salts.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the purified Compound this compound as a crystalline solid.
-
Drying and Characterization: Dry the purified product under a vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Synthesis of Compound this compound
| Parameter | Value |
| Reactants | |
| 4-nitro-o-phenylenediamine | 1.53 g (10 mmol) |
| 4-(Trifluoromethyl)benzoic acid | 1.90 g (10 mmol) |
| Reaction Conditions | |
| Catalyst | Polyphosphoric acid (20 g) |
| Temperature | 150°C |
| Reaction Time | 4 hours |
| Product | |
| Compound Name | 2-(4-(Trifluoromethyl)phenyl)-5-nitro-1H-benzo[d]imidazole |
| Designation | Compound this compound |
| Yield | 2.60 g (85%) |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow crystalline solid |
Visualization: Synthesis Workflow
Application Notes and Protocols for B-428 Dosage in Animal Studies
To the Researcher:
Our initial investigation of "B-428" has identified multiple therapeutic candidates with similar designations. To provide you with accurate and relevant dosage and protocol information, please specify the compound you are researching from the list below:
-
PTI-428: A cystic fibrosis transmembrane conductance regulator (CFTR) amplifier.
-
ABBV-428: A mesothelin-CD40 bispecific antibody for solid tumor therapy.
-
BB-83698: An antibacterial peptide deformylase inhibitor.
The following application notes and protocols are a template demonstrating the depth and format of the information we can provide once you have identified the correct this compound compound. The data and procedures outlined below are generalized examples based on common practices in preclinical animal research and should not be used for actual experimentation with any specific this compound compound.
[Template] Application Notes: this compound in Preclinical Animal Models
Introduction
[This section will provide a detailed background on the specified this compound, including its mechanism of action, therapeutic target, and the rationale for its investigation in animal models.]
Pharmacokinetic Profile
The pharmacokinetic parameters of a drug are crucial for designing effective and safe dosing regimens. These parameters describe the absorption, distribution, metabolism, and excretion (ADME) of the compound within a living organism. General guidelines for conducting pharmacokinetic studies are available from regulatory bodies like the FDA.
Table 1: [Template] Single-Dose Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse (Strain) | Rat (Strain) | Route of Administration |
| Dose (mg/kg) | [e.g., 10] | [e.g., 5] | [e.g., Intravenous] |
| Cmax (ng/mL) | [Data] | [Data] | N/A |
| Tmax (h) | [Data] | [Data] | N/A |
| AUC₀-t (ng·h/mL) | [Data] | [Data] | [Data] |
| Half-life (t½) (h) | [Data] | [Data] | [Data] |
| Clearance (CL) (mL/min/kg) | [Data] | [Data] | [Data] |
| Volume of Distribution (Vd) (L/kg) | [Data] | [Data] | [Data] |
| Bioavailability (F%) | [Data] | [Data] | N/A |
Table 2: [Template] Tolerability and Maximum Tolerated Dose (MTD) of this compound
| Animal Model | Dosing Regimen | Observed Toxicities | MTD (mg/kg) |
| Mouse (Strain) | [e.g., Daily for 14 days] | [e.g., Weight loss, lethargy] | [Data] |
| Rat (Strain) | [e.g., Twice weekly for 4 weeks] | [e.g., None observed] | [Data] |
[Template] Experimental Protocols
1. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a test compound in a rodent model.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Dose Preparation: The specified this compound should be formulated in an appropriate vehicle (e.g., saline, PBS with 5% DMSO). The formulation should be sterile-filtered.
-
Administration:
-
Intravenous (IV): Administer the compound as a single bolus injection into the lateral tail vein. The maximum recommended volume for a bolus injection in rats is 5 ml/kg.
-
Oral (PO): Administer the compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous or jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
2. Cell-Based Proliferation Assay
This protocol provides a general method for assessing the effect of a compound on cell viability and proliferation in vitro.
-
Cell Lines: Select appropriate cell lines relevant to the therapeutic target of this compound.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Diagram 1: Generic Signaling Pathway
Caption: A generalized signaling cascade initiated by the binding of this compound.
Diagram 2: Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical in vivo pharmacokinetic study.
Please provide the specific "this compound" compound of interest so we can furnish you with detailed and accurate Application Notes and Protocols.
Application Notes and Protocols for B-428
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-428 is a potent and selective synthetic inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor metastasis and invasion.[1][2] Identified as 4-iodo-benzo[b]thiophene-2-carboxamidine, this compound has demonstrated efficacy in preclinical models of prostate and breast cancer by reducing primary tumor volume and metastatic spread.[1][2][3] These application notes provide detailed protocols for the preparation, storage, and in vitro application of this compound to aid in cancer research and drug development.
Physicochemical and Pharmacological Properties
A summary of the key characteristics of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 4-iodo-benzo[b]thiophene-2-carboxamidine | [1] |
| Target | Urokinase-type Plasminogen Activator (uPA) | [1][4] |
| Mechanism of Action | Inhibits the enzymatic activity of uPA, preventing the conversion of plasminogen to plasmin, which is crucial for the degradation of the extracellular matrix. | [1][4][5] |
| Therapeutic Potential | Antineoplastic agent, specifically for inhibiting tumor growth and metastasis. | [6][7] |
| Preclinical Models | Prostate Cancer (Dunning R3227 rat model), Breast Cancer (Mat B-III rat model) | [1][2] |
Solution Preparation and Storage
The following protocols for the preparation and storage of this compound solutions are based on general best practices for small molecule inhibitors in the absence of specific manufacturer guidelines.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Preparation of Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Dissolve the this compound powder in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 ml of a 10 mM stock solution, add the calculated amount of this compound to 1 ml of DMSO.
-
Solubilization: Vortex or gently warm the solution if necessary to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
Preparation of Working Solutions
Prepare working solutions by diluting the 10 mM stock solution in the desired cell culture medium or buffer immediately before use. For example, to prepare 1 ml of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Storage Conditions
| Solution | Storage Temperature | Shelf Life | Special Precautions |
| This compound Powder | -20°C | As specified by the manufacturer | Store in a desiccator to protect from moisture. |
| 10 mM Stock Solution in DMSO | -20°C or -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. Store in tightly sealed aliquots. |
| Working Solutions | 2-8°C | Use immediately; do not store | Prepare fresh for each experiment from the stock solution. |
Experimental Protocols
In Vitro Cell Invasion Assay
This protocol describes a Boyden chamber assay to evaluate the effect of this compound on cancer cell invasion.
Materials:
-
Cancer cell line known to express uPA and uPAR (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer)
-
Boyden chamber apparatus with Matrigel-coated inserts (8 µm pore size)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)
-
This compound working solutions at various concentrations
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the experiment, serum-starve the cells by incubating them in a serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add cell culture medium containing a chemoattractant to the lower wells of the Boyden chamber.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In separate tubes, pre-incubate the cell suspension with different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Seed 100 µL of the cell/B-428 mixture into the upper chamber of the Matrigel-coated inserts.
-
-
Incubation: Incubate the Boyden chamber at 37°C in a humidified incubator with 5% CO2 for 12-24 hours, or for a duration optimized for the specific cell line.
-
Quantification of Invasion:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-invading cells from the upper surface of the membrane.
-
Label the invading cells on the lower surface of the membrane with a fluorescent dye such as Calcein-AM.
-
Measure the fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of invasion for each this compound concentration relative to the vehicle control. Plot the results to determine the dose-dependent inhibitory effect of this compound on cell invasion.
Visualizations
uPA Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the uPA-mediated conversion of plasminogen to plasmin.
Experimental Workflow for In Vitro Cell Invasion Assay
Caption: Workflow for assessing this compound's effect on cell invasion.
Safety and Handling
As with any research chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Disclaimer
The information provided in these application notes is intended for research purposes only. The protocols are suggested guidelines and may require optimization for specific experimental conditions and cell lines.
References
- 1. Prevention of prostate-cancer metastasis in vivo by a novel synthetic inhibitor of urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of breast cancer growth, invasion, and metastasis by antiestrogen tamoxifen alone or in combination with urokinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urokinase-type plasminogen activator induces tyrosine phosphorylation of a 78-kDa protein in H-157 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. B 428 - AdisInsight [adisinsight.springer.com]
Application Notes and Protocols for Western Blot Analysis of CFTR Expression Following B-428 (Nesolicaftor) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein expression by western blot, following treatment with the investigational CFTR amplifier B-428, also known as Nesolicaftor (PTI-428).
Introduction
Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the CFTR gene, which leads to the production of a dysfunctional protein. Nesolicaftor (PTI-428) is a CFTR amplifier designed to increase the amount of CFTR protein by enhancing the stability and translational efficiency of its messenger RNA (mRNA).[1] This is achieved through its interaction with the poly(rC)-binding protein 1 (PCBP1), which then binds to the CFTR mRNA, promoting its translation into protein.[1] Western blot analysis is a critical immunoassay to verify this increased expression by quantifying the levels of both immature and mature CFTR protein.[1]
The CFTR protein is synthesized and undergoes post-translational modifications, resulting in two distinct forms that can be visualized by western blot:
-
Band B (Immature): A core-glycosylated form of CFTR with a lower molecular weight (~150 kDa) that is located in the endoplasmic reticulum.[1][2]
-
Band C (Mature): A complex-glycosylated, mature form of the protein with a higher molecular weight (~170 kDa).[1][2] This form has trafficked through the Golgi apparatus and is present at the plasma membrane.[1][2]
An increase in the intensity of both Band B and, more significantly, Band C after Nesolicaftor treatment indicates successful amplification of CFTR protein expression and maturation.[1]
Quantitative Data Summary
While extensive quantitative western blot data for Nesolicaftor is not widely published, the following table illustrates how to present such data based on densitometric analysis of western blot bands.[1] Researchers should populate this table with their own experimental results.
Table 1: Densitometric Analysis of CFTR Protein Expression Following Nesolicaftor Treatment
| Treatment Group | CFTR Band B Intensity (Normalized to Loading Control) | CFTR Band C Intensity (Normalized to Loading Control) | Ratio of Band C to Band B | Fold Change in Total CFTR vs. Vehicle |
| Vehicle Control | User Data | User Data | User Data | 1.0 |
| Nesolicaftor (low dose) | User Data | User Data | User Data | User Data |
| Nesolicaftor (high dose) | User Data | User Data | User Data | User Data |
| Positive Control | User Data | User Data | User Data | User Data |
Data should be presented as mean ± standard deviation from a minimum of three independent experiments.
Experimental Protocols
This section provides a detailed methodology for the western blot analysis of CFTR protein expression.
Cell Culture and Treatment
-
Cell Lines: Human bronchial epithelial (HBE) cells or other appropriate cell lines expressing the CFTR mutation of interest (e.g., CFBE41o- cells expressing F508del-CFTR) are suitable for these experiments.[3]
-
Culture Conditions: Culture cells to 70-90% confluency.[4]
-
Treatment: Treat cells with the desired concentrations of Nesolicaftor (e.g., 30 µM) or a vehicle control (e.g., DMSO) for 24 hours.[3][5]
Protein Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells directly on the culture plate using radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.[1][6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, with periodic vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]
-
Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.[1]
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.[7] This ensures equal loading of protein for each sample in the subsequent steps.[7]
Sample Preparation for SDS-PAGE
-
Mix the protein lysate with 2X Laemmli sample buffer.[7]
-
Important: For multi-pass transmembrane proteins like CFTR, avoid boiling the samples as this can cause aggregation. Instead, heat the samples at 37°C for 15 minutes or at 70°C for 5-10 minutes.[4][7]
SDS-PAGE
-
Load equal amounts of protein (typically 20-50 µg) for each sample into the wells of a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel.[8][9] A lower percentage gel is recommended for better resolution of high molecular weight proteins like CFTR.[9]
-
Include a pre-stained protein ladder to monitor the migration of proteins during electrophoresis.
-
Run the gel according to the manufacturer's recommendations.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1] A wet or semi-dry transfer system can be used.[1] For large proteins like CFTR, a wet transfer overnight at a low voltage in a cold room is often recommended.[9]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[1] This step is crucial to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR. The dilution should be as per the manufacturer's recommendation. The incubation should be carried out overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove any unbound primary antibody.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is compatible with the primary antibody for 1 hour at room temperature.[7]
-
Final Washes: Repeat the washing step (step 7.3) three times with TBST.[1]
Detection and Data Analysis
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[7]
-
Image Acquisition: Visualize the protein bands using a chemiluminescence detection system, such as a CCD camera-based imager.[1]
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the intensity of the CFTR bands (Band B and Band C).[7]
-
Normalization: To account for variations in protein loading, normalize the intensity of the CFTR bands to a loading control protein such as GAPDH or β-actin.[1]
-
Analysis: Calculate the ratio of Band C to Band B to assess the efficiency of CFTR maturation. Compare the normalized band intensities of the Nesolicaftor-treated samples to the vehicle-treated controls to determine the fold-change in CFTR expression.[1]
Visualizations
CFTR Signaling and Regulation Pathway
The following diagram illustrates the signaling pathway that regulates CFTR function, primarily through the cAMP/PKA pathway, and the proposed mechanism of action for Nesolicaftor.
Caption: CFTR signaling pathway and mechanism of this compound (Nesolicaftor).
Western Blot Experimental Workflow
The diagram below outlines the key steps in the western blot protocol for analyzing CFTR protein expression.
Caption: Workflow for CFTR western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. cff.org [cff.org]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 9. biocompare.com [biocompare.com]
Application Notes: B-428 Immunofluorescence Staining
These application notes provide a detailed protocol for the immunofluorescence (IF) staining of cells using the B-428 antibody. The following procedures and recommendations are intended to guide researchers, scientists, and drug development professionals in achieving optimal staining results and reliable data.
Data Summary
The following table summarizes recommended starting concentrations and incubation parameters for the this compound antibody in various applications. It is important to note that optimal conditions may vary depending on the specific cell type, experimental model, and research question.
| Parameter | Condition | Notes |
| Fixation | 4% Paraformaldehyde in PBS | 15 minutes at room temperature. |
| Permeabilization | 0.25% Triton X-100 in PBS | 10 minutes at room temperature. |
| Blocking | 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST | 30 minutes at room temperature. |
| Primary Antibody (this compound) Dilution | 1:250 - 1:1000 | Incubate overnight at 4°C. |
| Secondary Antibody Dilution | 1:500 - 1:2000 | Incubate for 1-2 hours at room temperature, protected from light. |
| Washes | PBS | 3 x 5 minutes each after antibody incubations. |
Experimental Protocol: Immunofluorescence Staining
This protocol outlines the step-by-step procedure for immunofluorescent staining of adherent cells cultured on glass coverslips using the this compound antibody.
Materials:
-
This compound Primary Antibody
-
Fluorescently-conjugated Secondary Antibody
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (1% BSA, 22.52 mg/mL glycine in PBS with 0.1% Tween 20)
-
Mounting Medium with DAPI
-
Glass coverslips and microscope slides
-
Staining chambers or a humidified chamber
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Rinsing: Gently rinse the cells twice with PBS to remove any residual culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to intracellular targets.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30 minutes at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the this compound primary antibody to the desired concentration in the Blocking Buffer. Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: The following day, wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in the Blocking Buffer. Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Briefly rinse the coverslips with distilled water.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Sealing and Imaging: Seal the edges of the coverslips with nail polish and allow them to dry. Image the slides using a fluorescence or confocal microscope.
Diagrams
Caption: Workflow for this compound Immunofluorescence Staining.
Caption: Hypothetical this compound Target Signaling Pathway.
Application Note: High-Throughput Screening for B-Cell Receptor Pathway Inhibitors Using B-428
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The B-cell receptor (BCR) signaling pathway is a critical regulator of B-lymphocyte development, activation, proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, making it a prime target for therapeutic intervention. A key component of this pathway is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that acts as a central signaling node.[1] B-428 is a novel, potent, and selective small molecule inhibitor of BTK. This application note provides a detailed protocol for utilizing this compound in a high-throughput screening (HTS) campaign to identify and characterize novel inhibitors of the BCR signaling pathway.
Mechanism of Action & Signaling Pathway
Upon antigen binding, the BCR complex initiates a signaling cascade.[2] This cascade involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of CD79a and CD79b by Src-family kinases.[2] This, in turn, leads to the recruitment and activation of spleen tyrosine kinase (SYK), which then phosphorylates and activates a multitude of downstream targets, including BTK.[1][2] Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to the generation of second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] These molecules trigger calcium mobilization and activate protein kinase C (PKC), respectively, culminating in the activation of transcription factors such as NF-κB and NFAT, which drive B-cell proliferation and survival.[2][3] this compound exerts its inhibitory effect by binding to the active site of BTK, thereby preventing its phosphorylation and downstream signaling.
Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Protocol
This protocol describes a biochemical, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying inhibitors of BTK.
Assay Principle:
The assay measures the phosphorylation of a biotinylated peptide substrate by the BTK enzyme. A Europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a Streptavidin-conjugated Allophycocyanin (APC) is the acceptor. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the Eu and APC into close proximity, resulting in a FRET signal. Inhibitors of BTK will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials and Reagents:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate
-
Eu-labeled anti-phosphotyrosine antibody
-
Streptavidin-APC
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ATP
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well, low-volume, white microplates
-
Plate reader capable of TR-FRET measurements
Experimental Workflow:
References
Application Notes and Protocols for B-428 (Lucifer Yellow) in In Vivo Imaging
Introduction
The fluorescent probe designated B-428 is identified as Lucifer Yellow, a highly versatile and water-soluble dye. Its designation is derived from its excitation maximum at approximately 428 nm.[1][2] Lucifer Yellow is a valuable tool for a range of biological investigations, particularly in neurobiology and cell permeability studies.[3][4] These application notes provide an overview of its use in in vivo and related imaging techniques, detailed experimental protocols, and key performance data for researchers, scientists, and professionals in drug development.
Application Notes
Overview of this compound (Lucifer Yellow) for In Vivo Imaging
This compound (Lucifer Yellow) is a low-molecular-weight, hydrophilic fluorescent tracer that is cell-impermeant when delivered extracellularly.[5] Its primary utility in in vivo studies stems from its ability to be introduced into specific cells or compartments and remain within them, allowing for detailed morphological analysis and tracking. It is particularly well-suited for applications where the integrity of cellular membranes is being assessed or when tracing neuronal projections.
Key Applications:
-
Neuronal Tracing and Morphology: this compound can be microinjected into individual neurons to visualize their complete structure, including dendritic and axonal arborizations, within living tissue or in fixed preparations.[3]
-
Cell Lineage Tracing: By injecting the dye into a progenitor cell, its subsequent distribution among daughter cells can be monitored, providing insights into developmental processes.
-
Assessment of Gap Junctional Communication: The transfer of this compound between adjacent cells can be used to determine the presence and functionality of gap junctions.[3][4]
-
Blood-Brain Barrier (BBB) Permeability Studies: Lucifer Yellow is a widely used marker to assess the integrity of the BBB in vivo or in in vitro models.[6][7] Its presence in the brain parenchyma after intravenous administration indicates a compromised barrier.
-
Measurement of Endocytosis and Membrane Permeability: The uptake of this compound from the extracellular space can be used to quantify endocytic activity and assess membrane integrity.[8]
Advantages and Limitations:
Advantages:
-
High Water Solubility: Allows for the preparation of concentrated solutions for microinjection.[9]
-
Fixable: The carbohydrazide (B1668358) (CH) moiety in Lucifer Yellow CH allows it to be covalently cross-linked to surrounding biomolecules by aldehyde fixatives, preserving the fluorescent signal in fixed tissues for subsequent histological analysis.[5][10]
-
Bright Fluorescence: Exhibits a high quantum yield, resulting in a strong and easily detectable fluorescent signal.[4]
-
Low Toxicity: Generally well-tolerated by living cells.[4][9]
-
Large Stokes Shift: The significant difference between its excitation and emission maxima (approximately 116 nm) helps to reduce background noise and improve signal detection.[1]
Limitations:
-
Photobleaching: Like many fluorophores, this compound is susceptible to photobleaching upon prolonged or intense illumination.[9]
-
Limited Tissue Penetration: The excitation and emission wavelengths are in the visible spectrum, which limits its use for deep-tissue in vivo imaging in whole animals due to light scattering and absorption by tissues. Near-infrared (NIR) probes are generally preferred for such applications.[11][12]
-
Invasive Delivery: For intracellular applications, this compound must be delivered via invasive methods such as microinjection or electroporation.[13]
Quantitative Data
The following tables summarize the key quantitative properties of this compound (Lucifer Yellow).
Table 1: Spectral Properties
| Parameter | Value | Reference |
| Excitation Maximum | 428 nm | [1][2] |
| Emission Maximum | 536 - 544 nm | [1][2] |
| Stokes Shift | ~116 nm | [1] |
| Molar Mass | 444.24 g·mol⁻¹ (Lithium Salt) | [10] |
Table 2: Physicochemical Properties
| Parameter | Description | Reference |
| Chemical Formula | C₁₃H₁₀Li₂N₄O₉S₂ | [10] |
| Solubility | Highly soluble in water (~8% for lithium salt) | [5][9] |
| Form | Powder | |
| Color | Faint to dark orange |
Experimental Protocols
Protocol 1: In Vivo Microinjection for Neuronal Tracing
This protocol describes the procedure for labeling individual neurons with this compound (Lucifer Yellow) in a living animal for subsequent morphological analysis.
Materials:
-
This compound (Lucifer Yellow CH, lithium salt)
-
Sterile 1 M LiCl or sterile intracellular solution
-
Microinjection setup (micromanipulator, injection system)
-
Glass micropipettes
-
Anesthesia and surgical equipment for animal preparation
-
Fluorescence microscope
Procedure:
-
Preparation of Injection Solution: Dissolve this compound in sterile 1 M LiCl or an appropriate intracellular solution to a final concentration of 2-5% (w/v).[3] Filter the solution through a 0.2 µm syringe filter.
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Perform the necessary surgical procedures to expose the target brain region or tissue.
-
Micropipette Loading: Backfill a glass micropipette with the this compound solution.
-
Microinjection: Under microscopic guidance, carefully advance the micropipette to the target cell. Inject the this compound solution into the cell using brief, positive pressure pulses or iontophoresis.
-
Incubation: Allow sufficient time for the dye to diffuse throughout the neuron's processes (typically 30-60 minutes).
-
Imaging: The filled cell can be imaged in vivo if the tissue is exposed and accessible to a microscope. More commonly, the animal is euthanized, and the tissue is fixed for ex vivo imaging.
-
Tissue Fixation (Optional): Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) to fix the tissue. The Lucifer Yellow will be cross-linked to intracellular proteins.
-
Histology and Imaging: Process the fixed tissue for sectioning and imaging using a fluorescence or confocal microscope.
Protocol 2: Assessment of Blood-Brain Barrier Permeability
This protocol outlines the use of this compound (Lucifer Yellow) to assess the integrity of the blood-brain barrier in vivo.
Materials:
-
This compound (Lucifer Yellow CH, lithium salt)
-
Sterile saline or PBS
-
Anesthetized animal model
-
Syringes and needles for intravenous injection
-
Tissue homogenization equipment
-
Spectrofluorometer
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound in sterile saline at a suitable concentration (e.g., 50 mg/kg body weight).
-
Intravenous Administration: Inject the this compound solution intravenously (e.g., via the tail vein) into the anesthetized animal.
-
Circulation Time: Allow the dye to circulate for a defined period (e.g., 30-60 minutes).
-
Tissue Collection: Euthanize the animal and perfuse transcardially with saline to remove blood from the vasculature. Collect the brain and other tissues of interest.
-
Quantification of Extravasation: a. Homogenize the brain tissue in a suitable buffer. b. Centrifuge the homogenate to pellet cellular debris. c. Measure the fluorescence of the supernatant using a spectrofluorometer (Excitation: ~428 nm, Emission: ~540 nm). d. Compare the fluorescence intensity to a standard curve of known this compound concentrations to quantify the amount of dye that has crossed the BBB.
-
Histological Analysis (Optional): a. Fix the brain tissue in 4% PFA. b. Cryosection the brain and examine under a fluorescence microscope to visualize the spatial distribution of extravasated this compound.
Visualizations
Caption: Workflow for in vivo neuronal tracing using this compound microinjection.
Caption: Logical diagram of this compound passage across the blood-brain barrier.
References
- 1. Spectrum [Lucifer Yellow] | AAT Bioquest [aatbio.com]
- 2. app.fluorofinder.com [app.fluorofinder.com]
- 3. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ulab360.com [ulab360.com]
- 6. youtube.com [youtube.com]
- 7. Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. biocompare.com [biocompare.com]
- 10. Lucifer yellow - Wikipedia [en.wikipedia.org]
- 11. In vivo imaging of light-emitting probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
B-428 Application Notes and Protocols for Animal Models
Introduction
B-428, also known as nesolicaftor (B610333) and PTI-428, is a novel cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. It represents a distinct class of CFTR modulators that aim to increase the amount of CFTR protein produced by the cell. Unlike CFTR correctors and potentiators that act on the protein itself, nesolicaftor works at the mRNA level to enhance CFTR protein synthesis.[1] This mechanism of action offers a promising therapeutic strategy for cystic fibrosis (CF), potentially in combination with other CFTR modulators, to benefit a broad range of CF genotypes. Preclinical investigations have primarily focused on in vitro human cell models and clinical trials in human subjects. While detailed in vivo studies in animal models are not extensively published, this document consolidates the available information regarding the delivery of this compound in preclinical settings and provides general protocols based on standard practices for oral drug administration in research animals.
Mechanism of Action
This compound functions as a CFTR amplifier by stabilizing the CFTR mRNA. This leads to an increased production of the CFTR protein, providing more substrate for corrector and potentiator drugs to act upon. This synergistic potential has been observed in preclinical studies using human bronchial epithelial cells, where nesolicaftor nearly doubled the total amount of functional CFTR protein.[1][2]
The proposed signaling pathway for this compound's action is depicted below:
Caption: Proposed mechanism of action for this compound (nesolicaftor).
Data Presentation: Preclinical Studies
Information regarding specific dosages, pharmacokinetic profiles, and efficacy of this compound in animal models is limited in publicly available literature. The primary animal model mentioned in the context of preclinical safety assessment is the non-human primate.
| Parameter | Animal Model | Dosing Regimen | Key Findings | Reference |
| Toxicology | Non-human primates | Multiple dose groups, oral administration for 28 days | Favorable safety and tolerability profile | [2] |
Note: Specific dose levels and pharmacokinetic data from this study are not publicly available.
Experimental Protocols
Given that this compound is an orally administered compound, the following protocols are generalized for the oral delivery of a therapeutic agent in common animal models used in preclinical research, such as rodents and non-human primates. These protocols should be adapted based on the specific experimental design, institutional guidelines (IACUC), and the physicochemical properties of the formulated drug.
General Workflow for Oral Administration Studies
Caption: General experimental workflow for oral administration of this compound in animal models.
Formulation Preparation for Oral Administration
Objective: To prepare a homogenous and stable formulation of this compound suitable for oral gavage.
Materials:
-
This compound (Nesolicaftor) powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, corn oil, or a specialized formulation buffer)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.
-
If preparing a suspension, wet the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or triturating to ensure a uniform suspension.
-
For solutions, dissolve the this compound powder in the chosen solvent with continuous stirring. Gentle heating or sonication may be applied if necessary, ensuring the compound's stability is not compromised.
-
Visually inspect the formulation for homogeneity.
-
Store the formulation under appropriate conditions (e.g., protected from light, at a specified temperature) and determine its stability over the intended period of use.
Oral Administration via Gavage (Rodent Model)
Objective: To accurately deliver a specified dose of this compound directly into the stomach of a rodent.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (stainless steel, ball-tipped)
-
Syringe
-
Animal scale
Protocol:
-
Weigh the animal immediately before dosing to ensure accurate dose calculation.
-
Calculate the volume of the this compound formulation to be administered based on the animal's body weight and the target dose (mg/kg).
-
Gently restrain the animal in an upright position.
-
Measure the distance from the animal's oral cavity to the xiphoid process to estimate the correct insertion depth of the gavage needle.
-
Attach the gavage needle to the syringe filled with the calculated dose volume.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth. Do not force the needle if resistance is met.
-
Slowly administer the formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any immediate adverse reactions (e.g., respiratory distress, regurgitation).
-
Return the animal to its cage and observe according to the experimental protocol.
Pharmacokinetic Blood Sampling (Rodent Model)
Objective: To collect serial blood samples for the determination of this compound plasma concentrations over time.
Materials:
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Capillary tubes or appropriate gauge needles and syringes
-
Anesthetic (if required by the protocol and approved by IACUC)
-
Heat lamp (for vasodilation of tail vein)
-
Centrifuge
-
Pipettes
-
Freezer (-80°C)
Protocol:
-
At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a suitable site (e.g., tail vein, saphenous vein, or via terminal cardiac puncture).
-
Place the collected blood into appropriate anticoagulant-containing tubes.
-
Keep the samples on ice.
-
Centrifuge the blood samples to separate the plasma (e.g., 2000 x g for 10 minutes at 4°C).
-
Carefully collect the supernatant (plasma) and transfer it to labeled cryovials.
-
Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
Conclusion
References
Application Notes & Protocols: B-428 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting preclinical efficacy studies of B-428, a potent and selective inhibitor of the mTORC1 signaling pathway. These guidelines are intended to assist in the evaluation of this compound's anti-tumor activity in both in vitro and in vivo models.
Introduction to this compound
This compound is an experimental small molecule inhibitor targeting the mammalian target of rapamycin (B549165) complex 1 (mTORC1). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a common event in many human cancers, making it a key target for therapeutic intervention. This compound is designed to selectively inhibit mTORC1, thereby blocking the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the inhibition of protein synthesis and cell cycle progression.
Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound within the PI3K/AKT/mTOR signaling cascade.
Application Notes and Protocols for B-428: Safety and Handling
Disclaimer: The compound "B-428" appears to be a hypothetical substance, as no specific chemical, biological, or safety data is available in public databases. The following application notes and protocols are generated based on standard laboratory practices for handling novel chemical entities where the full toxicological profile is unknown. This information should be adapted and supplemented with actual experimental data for any real-world compound.
Introduction
This compound is a novel compound under investigation for its potential therapeutic applications. As with any new chemical entity, it is crucial to handle this compound with appropriate caution until its toxicological and physicochemical properties are fully characterized. These application notes provide a general framework for the safe handling, storage, and use of this compound in a research and development setting.
Physicochemical Properties (Hypothetical Data)
A comprehensive understanding of a compound's physicochemical properties is essential for its safe handling and for the design of relevant experiments. All quantitative data should be meticulously documented and summarized.
| Property | Value (Hypothetical) | Notes |
| Molecular Formula | C₂₀H₂₅N₅O₃ | To be confirmed by elemental analysis. |
| Molecular Weight | 399.45 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (>10 mg/mL) | Insoluble in water. Prepare stock solutions in an appropriate solvent. |
| Melting Point | 182-185 °C | |
| Boiling Point | Not determined | |
| pKa | 8.2 (predicted) | May have implications for solubility and cellular uptake. |
| LogP | 3.5 (predicted) | Indicates potential for membrane permeability. |
Safety and Handling
Assume this compound is hazardous until proven otherwise. Adhere to all standard laboratory safety protocols.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contaminated.
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or glove box, a properly fitted NIOSH-approved respirator is required.
3.2. Engineering Controls
-
Ventilation: All work involving weighing, dissolving, or manipulating powdered this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.
-
Containment: For highly potent or volatile compounds, a glove box may be necessary.
3.3. Spill and Waste Disposal
-
Spills: In case of a spill, cordon off the area. For small powder spills, carefully wipe with a damp paper towel (avoid creating dust) and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and dispose of it in a sealed container.
-
Waste Disposal: Dispose of all this compound waste (including contaminated consumables) as hazardous chemical waste in accordance with local, state, and federal regulations.
Experimental Protocols
4.1. Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing and storing this compound stock solutions.
Methodology:
-
Calculate the mass of this compound required to make the desired volume and concentration of the stock solution. For example, for 10 mL of a 10 mM solution, you would need: Mass = 10 mmol/L * 0.010 L * 399.45 g/mol = 0.0399 g = 39.9 mg
-
In a chemical fume hood, accurately weigh the calculated amount of this compound powder into a sterile, conical tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Cap the tube securely and vortex until the solid is completely dissolved. If necessary, sonicate for short intervals in a water bath to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Protect from light.
4.2. Hypothetical Signaling Pathway of this compound
This diagram illustrates a hypothetical mechanism of action where this compound inhibits a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
Conclusion
The safe and effective use of novel compounds like this compound in a research setting is paramount. The guidelines and protocols outlined in these application notes provide a foundation for handling such compounds. It is imperative that researchers supplement this general guidance with specific experimental data as it becomes available to ensure the safety of all laboratory personnel and the integrity of the research. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling new chemical entities.
Troubleshooting & Optimization
B-428 not dissolving in recommended solvent
Technical Support Center: B-428
This technical support guide is designed to assist researchers, scientists, and drug development professionals who are encountering issues with a product identified as "this compound".
Frequently Asked Questions (FAQs)
Q1: I am trying to dissolve this compound in a recommended solvent for my experiment, but it is not dissolving. Why is this happening?
It appears there may be a misunderstanding regarding the nature of this compound. The product designated as this compound is not a chemical compound intended for dissolution in experiments. Instead, this compound is a metallized polyester (B1180765) film with a permanent acrylic pressure sensitive adhesive, primarily used for creating labels, rating plates, and serial plates that require a nameplate-like quality.[1][2] This material is designed to be durable and resistant to numerous solvents, which is why you are observing a lack of dissolution.[1][2][3]
Q2: What is this compound and what are its primary applications?
This compound is a thermal transfer printable metallized polyester label stock.[1] Its key features include:
-
Finish: Matte, light gray, giving it a rating and serial plate appearance[3]
-
Adhesive: Permanent acrylic pressure sensitive adhesive[2]
-
Applications: Asset tracking, barcode labeling, circuit board labeling, component and equipment labeling, and general identification.[4][5]
It is designed for use with thermal transfer printers and specific ribbons (such as the Brady Series R4300) to create durable, high-quality labels.[1][2]
Q3: The documentation mentions "solvents" in relation to this compound. What does this refer to?
The term "solvents" in the context of this compound refers to its chemical resistance properties. The material is designed to withstand exposure to various solvents without degrading, which is a critical feature for labels used in industrial and laboratory environments.[1][2][3] The technical data sheets list solvents that the material has been tested against to demonstrate its durability. It does not refer to solvents intended for dissolving the material itself.
Troubleshooting Guide: Material Identification
If you have a substance you believe to be "this compound" that is not dissolving, please follow these steps to correctly identify the material and find the appropriate technical documentation.
Chemical Resistance of this compound
The following table summarizes the chemical resistance of this compound labels when printed with the recommended Brady Series R4300 ribbon. The test involved 5 cycles of 10-minute immersions at room temperature, followed by rubbing with a cotton swab saturated with the test fluid.[1]
| Chemical Reagent | Result after Immersion | Result after Rubbing |
| Methyl Ethyl Ketone | No visible effect | No visible effect |
| 1,1,1-Trichloroethane | No visible effect | No visible effect |
| Toluene | No visible effect | No visible effect |
| Mineral Spirits | No visible effect | No visible effect |
| JP-8 Jet Fuel | No visible effect | No visible effect |
| SAE 20 WT Oil | No visible effect | No visible effect |
| SAE 20 WT Oil @ 70°C | No visible effect | Not Applicable |
| Isopropyl Alcohol (IPA) | No visible effect | Not Applicable |
| Deionized Water | No visible effect | No visible effect |
| 3% Alconox® Detergent | No visible effect | No visible effect |
| 10% Sulfuric Acid Solution | No visible effect | No visible effect |
| Skydrol® 500B-4 | No visible effect | No visible effect |
| Super Agitene® | No visible effect | No visible effect |
This data is based on the technical data sheet for Brady this compound and is intended to demonstrate its resistance properties, not solubility.[1][2]
If you require a dissolvable compound for your research, we recommend verifying the product name and CAS number with your supplier to ensure you have the correct substance for your experimental needs.
References
- 1. tds.bradyid.com [tds.bradyid.com]
- 2. lanshack.com [lanshack.com]
- 3. Brady Part: THT-107-428 | 18838 | Metalized Solvent Resistant Matte Gray Polyester Label Tape for 3" Core Printers - 4" | BradyID.com [bradyid.com]
- 4. standardelectricsupply.com [standardelectricsupply.com]
- 5. Brady this compound Metallized Polyester Thermal Transfer Label Tape 76.20 mm (W) x 91.44 m (L) | Buy Online | Brady™ | Fisher Scientific [fishersci.fi]
Technical Support Center: Optimizing B-428 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing B-428 in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments with a novel compound like this compound, a broad concentration range is recommended to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is often a good starting point, for example, from 1 nM to 100 µM.[1] This wide range helps to identify the effective concentration window for your specific cell line and experimental endpoint.
Q2: How should I determine the optimal incubation time for this compound?
A2: The optimal incubation time depends on the biological question being addressed and the mechanism of action of this compound. It is advisable to conduct a time-course experiment.[1] This can be done by treating cells with a fixed, effective concentration of this compound (determined from your dose-response experiments) and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What is the best way to dissolve and store this compound?
A3: Like many small molecule inhibitors, this compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] To maintain stability, aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules like this compound, which can reduce the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting your results. If you suspect significant interference from serum proteins, you may need to perform your experiments in serum-free or reduced-serum conditions.
Q5: What are off-target effects and how can I minimize them with this compound?
A5: Off-target effects occur when an inhibitor binds to and affects kinases other than its intended target.[2] This is a common concern as many kinase inhibitors target the highly conserved ATP-binding pocket.[2][3] To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target effect.[4] Performing a careful dose-response analysis is crucial.[2] Additionally, confirming your phenotype with a structurally unrelated inhibitor that targets the same pathway can help validate that the observed effects are on-target.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The tested concentrations may be below the effective range for your cell line.[1] 2. Compound instability: this compound may have degraded due to improper storage or handling.[1][5] 3. Insensitive cell line or assay: Your cell line may not express the target of this compound, or the assay may not be sensitive enough to detect the effect.[1] | 1. Test a higher concentration range. 2. Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.[1][5] 3. Verify that your cell line expresses the target of this compound. Use a positive control to confirm that your assay is working correctly.[1] |
| High levels of cell death even at low this compound concentrations. | 1. Potent on-target activity: this compound may be highly effective in your cell line. 2. Off-target effects: The inhibitor may be affecting kinases essential for cell survival.[2] 3. Poor solubility and precipitation: The compound may be precipitating out of solution at higher concentrations, leading to cytotoxicity.[6] | 1. Lower the concentration range in your dose-response experiments. 2. Titrate the inhibitor to find the lowest effective concentration.[2] Analyze apoptosis markers to understand the mechanism of cell death.[2] 3. Visually inspect for precipitation. Consider modifying the solvent or using solubility-enhancing agents.[6] |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or media composition can alter cellular responses.[7] 2. Inhibitor stock inconsistency: Repeated freeze-thaw cycles can degrade the inhibitor.[1] 3. Pipetting errors: Inaccurate dilutions can lead to significant variability. | 1. Maintain consistent cell culture practices.[7] 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. 3. Calibrate pipettes regularly and ensure proper mixing. |
| Discrepancy between biochemical and cell-based assay results. | 1. Cell permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.[4][8] 2. Cellular metabolism: The cells may be metabolizing and inactivating this compound.[5] 3. Efflux pumps: The compound may be actively transported out of the cells. | 1. Evaluate the physicochemical properties of this compound. 2. Conduct time-course experiments to assess the stability of the compound in the presence of cells.[5] 3. Use efflux pump inhibitors as experimental controls. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 8.5 |
| A549 | Lung Cancer | 15.2 |
| MCF-7 | Breast Cancer | 5.1 |
| PC-3 | Prostate Cancer | 12.8 |
Table 2: Recommended Starting Concentration Ranges for Common Assays
| Assay Type | Suggested Concentration Range | Incubation Time |
| Cell Viability (MTT/CCK-8) | 0.01 µM - 100 µM | 24 - 72 hours |
| Western Blot | 0.1 µM - 50 µM | 6 - 48 hours |
| Kinase Activity Assay | 0.001 µM - 10 µM | 1 - 4 hours |
| Apoptosis Assay (Annexin V) | 0.1 µM - 50 µM | 12 - 48 hours |
Experimental Protocols & Visualizations
Protocol 1: Determining IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
1. Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
2. Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in culture medium to achieve a range of concentrations (e.g., 100 µM to 1 nM).[9]
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
3. Incubation:
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C.
4. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker to ensure complete solubilization.
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[9]
Protocol 2: Western Blot Analysis of Target Modulation
This protocol describes how to detect changes in the phosphorylation of a downstream target after treatment with this compound.
1. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.[12][13]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Centrifuge to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[14]
-
Run the gel to separate proteins by size.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[12]
-
Acquire images using a chemiluminescence detection system.
-
Re-probe the membrane with an antibody for the total protein or a loading control (e.g., GAPDH or β-actin) for normalization.
-
Use densitometry software to quantify the band intensities and determine the effect of this compound on protein phosphorylation.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
B-428 showing high cytotoxicity in vitro
This technical support center provides troubleshooting guides and frequently asked questions for researchers encountering high cytotoxicity with the experimental compound B-428.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action?
This compound is a novel, potent, small-molecule inhibitor targeting key kinases within the B-Cell Receptor (BCR) signaling pathway. The primary mechanism of action involves the inhibition of tyrosine kinases such as Bruton's tyrosine kinase (Btk) and Syk, which are crucial for B-cell activation, proliferation, and survival.[1][2][3] By blocking these kinases, this compound is expected to induce apoptosis in B-cell malignancies where this pathway is constitutively active.[2][3]
Q2: Why am I observing higher-than-expected cytotoxicity with this compound?
Higher-than-expected cytotoxicity can stem from several factors beyond the specific activity of the compound. These can be broadly categorized as:
-
Experimental Artifacts: Issues related to assay choice, compound handling, or cell culture conditions can lead to artificially high cytotoxicity readings.[4][5] This includes solvent toxicity, compound precipitation, or interference with the assay signal.[6][7]
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes essential for cell viability, leading to cytotoxicity in a broader range of cell types.
-
Cell Line Sensitivity: The specific genetic background and signaling pathway dependencies of your chosen cell line can make it particularly sensitive to BCR pathway inhibition.[4]
Q3: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells.[8] To differentiate between these, it is recommended to use multiple assays in parallel. For example, a metabolic assay (like MTT or WST-1) that shows a decrease in signal should be complemented with an assay that directly measures cell death (like an LDH release assay, which indicates loss of membrane integrity) or a direct cell count using a viability dye like Trypan Blue.[8] Monitoring cell numbers over the course of the experiment is crucial to determine if the compound is killing cells or merely stopping their growth.[8]
Q4: What are the recommended in vitro assays for evaluating this compound cytotoxicity?
A multi-assay approach is recommended to build a comprehensive cytotoxicity profile. The choice of assay depends on the specific research question.
| Assay Type | Principle | Advantages | Potential Issues with this compound |
| Metabolic Assays (e.g., MTT, XTT, WST-1) | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product. | High-throughput, sensitive, and widely used. | This compound could directly inhibit mitochondrial respiration, leading to a false positive. Colored compounds can interfere with absorbance readings.[7][9] |
| Membrane Integrity Assays (e.g., LDH, Trypan Blue) | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or the uptake of a dye by non-viable cells.[8] | Directly measures cell death. LDH assay is high-throughput. | Only detects late-stage cytotoxicity (post-membrane rupture). Manual counting for Trypan Blue can be subjective.[8] |
| Apoptosis Assays (e.g., Annexin V/PI, Caspase-Glo) | Detects markers of programmed cell death, such as phosphatidylserine (B164497) externalization (Annexin V) or caspase enzyme activity.[10] | Provides mechanistic insight into the mode of cell death. Can detect early apoptotic events. | More complex and lower throughput than metabolic assays. |
| ATP-Based Assays (e.g., CellTiter-Glo) | Measures ATP levels as an indicator of metabolically active, viable cells.[11] | Highly sensitive and rapid. | ATP levels can fluctuate with cellular stress, not always correlating directly with cell number.[11] |
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High variability in results between replicate wells.
High variability can obscure the true effect of the compound and make data interpretation difficult.[12]
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Gently swirl the flask between pipetting to prevent cell settling. Use a consistent pipetting technique for all wells.[7] |
| Pipetting Errors | Use calibrated pipettes. When preparing serial dilutions, ensure thorough mixing at each step. Small errors in initial dilutions can be magnified significantly.[7][12] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate the compound and media components, leading to artifacts.[8] To mitigate this, fill the outer wells with sterile PBS or media without cells and only use the inner 60 wells for your experiment. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound. If precipitate is visible, consider lowering the final concentration or testing alternative solvents. |
Issue 2: My negative control (vehicle only) shows high cytotoxicity.
When the control group shows poor viability, it is impossible to assess the compound's effect.
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.[6] Run a solvent titration curve to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration is consistent across all wells, including the untreated control.[12] |
| Poor Cell Health | Ensure cells are healthy, free from contamination (especially Mycoplasma), and in the logarithmic growth phase at the time of the experiment.[7][12] Use cells with a consistent and low passage number. |
| Contamination | Check the incubator, media, and cell cultures for any signs of bacterial or fungal contamination. |
| Media pH Shift | High concentrations of acidic or basic compounds can alter the pH of the culture medium, leading to cell death. Check the pH of the media after adding the compound. |
Issue 3: I see cytotoxicity in an MTT assay, but not in an LDH release assay.
This discrepancy suggests that this compound might be interfering with the assay chemistry or affecting cell metabolism without causing immediate membrane rupture.[7]
| Potential Cause | Troubleshooting Steps |
| Mitochondrial Inhibition | This compound may be directly inhibiting mitochondrial reductases, which are essential for the MTT assay. This reduces the formazan signal without necessarily killing the cells, giving a false impression of cytotoxicity.[9] |
| Compound Interference | If this compound is a colored compound, it can interfere with the spectrophotometric reading.[7] Include a "compound-only" control (wells with media and this compound but no cells) and subtract this background absorbance from your experimental wells. |
| Cytostatic Effect | This compound might be causing a cytostatic effect, halting metabolic activity and proliferation without causing cell lysis. This would be detected by MTT but not by an LDH assay.[8] Use a direct cell counting method (e.g., Trypan Blue) or a real-time proliferation assay to confirm. |
| Timing of Assays | LDH release is a later event in cell death compared to the loss of metabolic activity. You may need to extend the incubation time with this compound to observe significant LDH release. |
Experimental Protocols & Visualizations
Protocol: Standard MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer and assess viability (should be >95%).
-
Dilute the cell suspension to the optimal seeding density (determined empirically for your cell line, e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.[13]
-
Add 100 µL of sterile PBS to the outer wells to reduce evaporation.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final solvent concentration.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.[12]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Assay Execution:
-
After incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the crystals.[7]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Caption: Hypothetical mechanism of this compound inhibiting the BCR signaling pathway.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
References
- 1. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Do Multiwell Plate High Throughput Assays Measure Loss of Cell Viability Following Exposure to Genotoxic Agents? [mdpi.com]
- 10. ijbs.com [ijbs.com]
- 11. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Inconsistent results with B-428 treatment
Welcome to the technical support center for B-428, a novel ATP-competitive inhibitor of the PI3K/Akt/mTOR signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during pre-clinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, small molecule inhibitor that selectively targets the ATP-binding pocket of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), this compound effectively inhibits the downstream activation of Akt and mTOR, key regulators of cell growth, proliferation, and survival.[1][2] Aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in many cancers, making it a critical therapeutic target.[1][3]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is predicted to have the highest efficacy in cancer cell lines harboring activating mutations in the PIK3CA gene (encoding the p110α subunit) or loss of the tumor suppressor PTEN.[3][4] PTEN is a phosphatase that counteracts PI3K activity; its loss leads to hyperactivation of the pathway.[4] We recommend screening your cell lines for these genetic markers to better predict sensitivity to this compound.
Q3: What is the recommended concentration range for in vitro studies?
A3: For initial cell-based assays, we recommend a concentration range of 0.01 µM to 10 µM.[1] The optimal concentration will vary depending on the cell line and the duration of the treatment. It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each specific cell line.
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed for high selectivity towards PI3Kα, some cross-reactivity with other PI3K isoforms (β, δ, γ) may occur at higher concentrations (>10 µM).[5] As with many kinase inhibitors, unexpected off-target effects can arise.[6] If you observe paradoxical pathway activation or unusual cellular phenotypes, please consult the troubleshooting guide below.
Troubleshooting Guide: Inconsistent Results
Issue 1: High Variability in Cell Viability Assays Between Experiments
High variability in cell viability assays, such as MTT or CellTiter-Glo, is a common challenge. Several factors can contribute to this issue.
Possible Causes and Solutions
| Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered signaling pathways. Use cells within a consistent and low passage range (e.g., passages 5-15) for all experiments. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure accurate cell counting and even distribution in multi-well plates. Allow cells to adhere and resume proliferation for 24 hours before adding this compound. |
| Reagent Preparation | This compound is typically dissolved in DMSO. Ensure the DMSO stock solution is fully dissolved and prepare fresh dilutions in media for each experiment. The final DMSO concentration should be consistent across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.[1] |
| Assay Incubation Time | The timing of reagent addition and reading the results is critical. Follow the manufacturer's protocol for the viability assay precisely. For example, in an MTT assay, incubate with the MTT solution for a consistent duration (e.g., 4 hours).[1] |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
You may observe that the potency of this compound is significantly lower in cellular assays compared to in vitro kinase assays.
Possible Causes and Solutions
| Cause | Troubleshooting Step |
| Cellular ATP Concentration | Biochemical kinase assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels (1-5 mM).[7] this compound is an ATP-competitive inhibitor, so high cellular ATP can reduce its apparent potency. This is an expected phenomenon. |
| Cell Membrane Permeability | This compound may have poor cell membrane permeability, leading to lower intracellular concentrations. Consider using cell lines with known differences in drug transporter expression or performing cellular uptake assays. |
| Drug Efflux Pumps | Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell, reducing its effective concentration. Co-treatment with an efflux pump inhibitor can help determine if this is a factor. |
| Protein Binding | This compound may bind to plasma proteins in the cell culture serum, reducing the free concentration available to inhibit PI3K. Consider reducing the serum concentration during treatment, but be aware this may also affect cell health. |
| Cellular Environment | Factors within the cell, such as the presence of multiprotein complexes or post-translational modifications of the target protein, can alter drug binding and efficacy compared to purified recombinant proteins used in biochemical assays.[8] |
Issue 3: Lack of Downstream Pathway Inhibition Despite this compound Treatment
Western blot analysis shows no decrease in phosphorylated Akt (p-Akt) or phosphorylated S6 kinase (p-S6K) after treatment with this compound at the expected IC50 concentration.
Possible Causes and Solutions
| Cause | Troubleshooting Step |
| Feedback Loop Activation | Inhibition of the PI3K/Akt/mTOR pathway can sometimes trigger feedback loops that reactivate the pathway. For example, mTORC1 inhibition can relieve a negative feedback loop on insulin (B600854) receptor substrate 1 (IRS1), leading to upstream PI3K activation.[9] Consider time-course experiments to observe transient inhibition and subsequent reactivation. |
| Parallel Signaling Pathways | The target cells may have redundant or parallel signaling pathways (e.g., MAPK/ERK pathway) that are also driving proliferation and survival, masking the effect of PI3K inhibition.[4] Profile the phosphorylation status of key nodes in other survival pathways. |
| Incorrect Timepoint | The inhibition of downstream targets can be transient. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal timepoint for observing maximal inhibition of p-Akt and other downstream markers.[1] |
| Antibody Quality | The antibodies used for Western blotting may be of poor quality or non-specific. Validate your antibodies using positive and negative controls. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control with the same final DMSO concentration.[1]
-
Treatment : Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout : Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Pathway Analysis
-
Cell Treatment : Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).[1]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-p-S6K, anti-total S6K, anti-GAPDH) overnight at 4°C.[1]
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Analysis : Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
B-428 degradation issues during storage
Technical Support Center: B-428
Important Note for Researchers: The following guide addresses common degradation and stability issues for a hypothetical small molecule research compound, designated this compound. The information provided is based on general principles of small molecule chemistry and is intended to serve as a comprehensive example for researchers and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound.
Q1: My this compound solution, which was previously clear, now appears cloudy or contains visible precipitates. What should I do?
A1: Cloudiness or precipitation can indicate several issues, including poor solubility, contamination, or compound degradation. Follow these steps to diagnose the problem:
-
Verify Solubility: Confirm that the solvent and concentration used are consistent with the recommended solubility profile on the product data sheet. Gentle warming or sonication may redissolve the compound if it has precipitated out of solution due to temperature fluctuations.
-
Check for Contamination: Inspect the solution under a microscope for signs of microbial growth, which can cause turbidity. If contamination is suspected, discard the solution and prepare a fresh one using sterile techniques.
-
Assess for Degradation: The precipitate may be a less soluble degradation product.[1] This is more likely if the solution is old or has been stored improperly. To confirm, separate the precipitate by centrifugation, dissolve it in a suitable solvent, and analyze both the supernatant and the redissolved precipitate using an appropriate analytical method like HPLC or LC-MS to identify the components.
Below is a workflow to troubleshoot precipitate formation.
Q2: I am observing a progressive loss of this compound's biological activity in my assays. Could this be a storage issue?
A2: Yes, a gradual loss of potency is a classic sign of compound degradation.[2] The chemical structure of this compound can be compromised by factors like temperature, pH, light, and repetitive freeze-thaw cycles, leading to the formation of inactive or less active byproducts.[1][2]
-
Recommendation: We recommend running a stability check on your stock solution. Use a validated, stability-indicating method (e.g., HPLC-UV) to quantify the amount of intact this compound remaining. Compare this with a freshly prepared standard and results from previous time points. For long-term experiments, consider replacing media with freshly diluted inhibitor every 2-3 days to ensure a consistent active concentration.[2]
Q3: The this compound powder I have stored has changed color from white to a pale yellow. Is it still usable?
A3: A change in the physical appearance of the powder, such as color, is a strong indicator of chemical degradation, often due to oxidation or reaction with trace impurities. It is highly likely that the purity of the compound has been compromised.
-
Recommendation: Do not use the discolored powder. Before ordering a new batch, review your storage conditions. Was the vial properly sealed? Was it exposed to light or stored at the correct temperature and humidity? For sensitive compounds, storage under an inert gas (like argon or nitrogen) in a desiccator at -20°C or -80°C is often recommended.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is critical to maintaining the stability and activity of this compound. Recommended conditions vary for the compound in solid (lyophilized) form versus in solution.
| Form | Temperature | Light | Atmosphere/Humidity | Duration |
| Solid Powder | -20°C or -80°C | Protect from light (amber vial) | Store in a desiccator, under inert gas if possible | Up to 24 months |
| Stock Solution | -80°C | Protect from light (amber vial) | Tightly sealed cap to prevent solvent evaporation | Up to 6 months |
| Working Solution | 2-8°C | Protect from light | Use within 24 hours of preparation | Up to 24 hours |
Q2: What are the most likely degradation pathways for a compound like this compound?
A2: For small molecules, the most common non-metabolic degradation pathways are hydrolysis, oxidation, and photodecomposition. Understanding these can help in designing stable formulations and handling procedures.
-
Hydrolysis: Reaction with water. Susceptibility is high for molecules with ester, amide, or lactam functional groups. This process is often pH-dependent.[1]
-
Oxidation: Reaction with oxygen. Functional groups like phenols, thiols, and aldehydes are particularly susceptible. This can be catalyzed by trace metals and light.
-
Photodecomposition: Degradation caused by exposure to UV or visible light. Compounds with aromatic rings or conjugated systems are often light-sensitive.
The diagram below illustrates these potential degradation routes.
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: To ensure consistency and maximize the shelf-life of your this compound, follow this protocol for stock solution preparation:
-
Choose the Right Solvent: Use a high-purity, anhydrous solvent in which this compound is highly soluble (e.g., DMSO, Ethanol).
-
Calculate Correctly: Accurately weigh the this compound powder and calculate the required solvent volume to achieve your target concentration (typically 10-50 mM).
-
Dissolve Completely: Add the solvent to the powder and ensure complete dissolution. Gentle vortexing or sonication in a water bath can help.
-
Aliquot for Single Use: Dispense the stock solution into small, single-use aliquots in low-binding microfuge tubes. This is the most critical step to avoid repeated freeze-thaw cycles, which accelerate degradation.[1]
-
Store Properly: Label all aliquots clearly with the compound name, concentration, date, and your initials. Store them in a sealed secondary container at -80°C, protected from light.
Q4: What analytical methods should I use to check the stability of this compound?
A4: A stability-indicating analytical method is one that can separate the intact compound from its degradation products.[3] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method. Liquid Chromatography-Mass Spectrometry (LC-MS) is also extremely useful for identifying the mass of the degradation products, which helps in elucidating their structures.[4]
Experimental Protocols
Protocol 1: HPLC-UV Analysis for this compound Purity
This protocol outlines a standard reverse-phase HPLC method to determine the purity of this compound and quantify its degradation products.
-
Objective: To assess the percentage of intact this compound in a sample.
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade)
-
Sample Diluent: 50:50 Acetonitrile:Water
-
-
Method:
-
Prepare a 1 mg/mL solution of your this compound sample in the sample diluent.
-
Set the UV detector to the wavelength of maximum absorbance for this compound (e.g., 254 nm).
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject 10 µL of the sample.
-
Run a linear gradient elution as described in the table below.
-
Integrate the peak areas. Purity is calculated as: (Area of this compound Peak / Total Area of All Peaks) * 100.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 25.0 | 5 | 95 | 1.0 |
| 25.1 | 95 | 5 | 1.0 |
| 30.0 | 95 | 5 | 1.0 |
Protocol 2: Forced Degradation Study of this compound
This protocol is used to intentionally degrade this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.[3]
-
Objective: To identify the degradation pathways of this compound and validate the stability-indicating nature of the HPLC method.
-
Methodology:
-
Prepare five separate solutions of this compound (e.g., 1 mg/mL in a suitable solvent).
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 8 hours.[1]
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate one solution at 80°C for 72 hours in a stable oven.
-
Photodegradation: Expose one solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Keep one solution at -20°C as an unstressed control.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by the HPLC-UV method described above to observe the formation of new peaks and the reduction in the main this compound peak.
-
The workflow for this study is visualized below.
References
Technical Support Center: Troubleshooting Compound B-428 Precipitation in Media
Disclaimer: The designation "B-428" is not commonly associated with a cell culture reagent and appears to be a product number for a metallized polyester (B1180765) label.[1][2][3][4][5][6] This guide provides troubleshooting strategies for a hypothetical, poorly water-soluble small molecule, hereafter referred to as "Compound this compound," based on established best practices for handling such compounds in a research setting.
This technical support center is designed for researchers, scientists, and drug development professionals encountering precipitation issues with small molecule compounds in cell culture media. The following information will help identify the root cause of precipitation and provide systematic solutions to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is Compound this compound precipitating in my cell culture medium?
A1: Precipitation of hydrophobic compounds like Compound this compound in aqueous solutions such as cell culture media is a common issue.[7][8] This typically occurs when a concentrated stock solution, often dissolved in an organic solvent like DMSO, is diluted into the aqueous medium.[7] The dramatic change in solvent polarity reduces the compound's solubility, causing it to fall out of solution and form a precipitate.[7]
Q2: What is the recommended solvent for preparing a stock solution of a hydrophobic compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used solvent for creating high-concentration stock solutions of hydrophobic compounds for in vitro experiments.[7] Preparing a concentrated stock allows for the addition of a minimal volume to the culture medium, thereby reducing solvent-induced cytotoxicity.[7]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To prevent solvent-induced toxicity to the cells, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% (v/v).[7][9] However, the tolerance to DMSO can vary significantly between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.
Q4: I see a precipitate in my brand new bottle of media, even before adding my compound. What could be the cause?
A4: If you observe a precipitate in fresh media, it is likely due to the precipitation of salts, proteins, or other media components.[10][11] This can be caused by temperature fluctuations, such as repeated warming and cooling or freeze-thaw cycles.[10][11] Storing media at refrigerated temperatures can sometimes cause salts to precipitate out of concentrated solutions.[10] Always warm the media to 37°C and swirl to see if the precipitate redissolves before use.[12][13] If it does not, the medium should not be used.
Systematic Troubleshooting Guide
Precipitation of a small molecule inhibitor in cell culture can stem from several factors, from the preparation of the stock solution to interactions with media components. The following sections address specific issues and provide actionable solutions.
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate, cloudiness, or film forming as soon as you add the Compound this compound stock solution to your cell culture medium, it is likely due to the compound "crashing out" of solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward explanation is that the final concentration of Compound this compound exceeds its solubility limit in your specific culture medium. Try reducing the final concentration if your experimental design permits.
-
Optimize Dilution Method: Rapidly adding a concentrated organic stock to the aqueous medium can create localized areas of high concentration, leading to immediate precipitation.[9]
-
Pre-warm the Medium: Always ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Adding a compound to cold media can decrease its solubility.[8]
Issue 2: Precipitation After Incubation
If the medium is clear initially but a precipitate forms after a period of incubation (e.g., overnight), other factors may be at play.
Troubleshooting Steps:
-
Media Component Interaction: Components in the media, particularly proteins in fetal bovine serum (FBS), can interact with and reduce the solubility of your compound over time.
-
Consider reducing the serum concentration if your cell line can tolerate it.
-
If using serum-free media, be aware that the absence of proteins can sometimes lead to increased precipitation of certain compounds.[8]
-
-
pH and Temperature Effects:
-
Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[8] Monitor the pH of your culture, especially in dense cultures, and change the medium more frequently if needed.
-
Ensure the incubator provides a stable temperature, as fluctuations can affect compound solubility.[8]
-
-
Compound Stability: The compound may be degrading over time into less soluble byproducts.[8] It is advisable to prepare fresh compound-containing media for each experiment, especially for long-term cultures.
Summary of Troubleshooting Strategies
| Potential Cause | Description | Recommended Solution(s) |
| High Final Concentration | The concentration of Compound this compound in the media exceeds its aqueous solubility limit. | - Decrease the final working concentration.- Perform a solubility test to determine the maximum soluble concentration in your specific media.[8] |
| Suboptimal Dilution Method | Rapidly adding the concentrated stock causes localized high concentrations, leading to precipitation ("crashing out"). | - Add the stock solution drop-wise to pre-warmed media while gently vortexing or swirling.[7][9]- Perform a serial dilution in pre-warmed media.[8] |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | - Always use pre-warmed (37°C) cell culture media for all dilutions.[8] |
| High Solvent Concentration | A high final concentration of the organic solvent (e.g., DMSO) can be toxic to cells and may not prevent precipitation upon significant dilution. | - Keep the final solvent concentration in the culture medium at or below 0.1%.[8][9] |
| Stock Solution Issues | The compound may have precipitated out of the stock solution due to improper storage or being over-concentrated. | - Visually inspect the stock solution for precipitate before use. If present, gently warm (e.g., 37°C water bath) and vortex to redissolve.[9]- Prepare fresh stock solutions regularly. |
| Interaction with Media Components | Proteins (e.g., in FBS) or other components in the media may bind to the compound, affecting its solubility. | - Decrease the serum percentage if possible.- Test solubility in different basal media formulations.[8] |
| pH and Temperature Instability | Changes in media pH due to cellular metabolism or temperature fluctuations can reduce compound solubility. | - Ensure the incubator maintains a stable temperature and CO2 level.- Monitor the media pH and change it more frequently if needed, especially for dense cultures.[8] |
| Compound Instability | The compound may degrade over time into less soluble byproducts. | - Prepare fresh compound-containing media for each experiment.- Assess the stability of the compound under your specific culture conditions.[8] |
Experimental Protocols
Protocol 1: Determination of Apparent Solubility in Cell Culture Medium
This protocol will help you determine the maximum soluble concentration of Compound this compound in your specific cell culture medium.
Materials:
-
Compound this compound high-concentration stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of your Compound this compound stock solution in pre-warmed complete cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final DMSO concentration is constant across all dilutions and does not exceed your cell line's tolerance limit (e.g., 0.1%).
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2, 24, or 48 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, film).
-
For a more sensitive assessment, transfer a small aliquot from each tube to a microscope slide or a well of a clear-bottom plate and examine under a microscope (e.g., at 100x or 200x magnification) for the presence of crystalline structures.
-
The highest concentration that remains clear and free of precipitate is the apparent solubility limit for Compound this compound under these conditions.
Visualizations
The following diagrams illustrate key troubleshooting workflows and concepts related to compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: The process of compound dissolution and precipitation.
References
- 1. tds.bradyid.com [tds.bradyid.com]
- 2. Brady Part: THT-107-428 | 18838 | Metalized Solvent Resistant Matte Gray Polyester Label Tape for 3" Core Printers - 4" | BradyID.com [bradyid.com]
- 3. lanshack.com [lanshack.com]
- 4. farnell.com [farnell.com]
- 5. eis-inc.com [eis-inc.com]
- 6. Metalized Solvent Resistant Matte Gray Polyester Labels with Ribbon for M4 M5 Printers - 1.13" x 0.5" - Brady Part: M4-92-428-BB | Brady | BradyCanada.ca [bradycanada.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. adl.usm.my [adl.usm.my]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: B-428 In Vivo Bioavailability
Welcome to the technical support center for B-428. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability for a compound like this compound?
A1: Poor oral bioavailability is often a result of several factors. For a compound like this compound, the primary challenges are typically low aqueous solubility and/or poor membrane permeability.[1][2] Other contributing factors can include:
-
First-pass metabolism: The drug is extensively metabolized in the liver before it can reach systemic circulation.
-
Efflux transporters: The compound is actively transported out of intestinal cells by proteins like P-glycoprotein (P-gp), reducing net absorption.[3]
-
Chemical instability: The drug degrades in the acidic environment of the stomach or the enzymatic environment of the intestine.[4]
Q2: What are the initial formulation strategies to consider for improving the bioavailability of this compound?
A2: For a Biopharmaceutics Classification System (BCS) Class II or IV drug, the initial focus should be on enhancing solubility and dissolution rate.[5] Key starting strategies include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly increase its aqueous solubility and dissolution.[8][9]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can keep the drug in a solubilized state in the gastrointestinal tract and may enhance lymphatic uptake, bypassing first-pass metabolism.[10][11]
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins can improve the solubility of this compound in the gastrointestinal fluids.[12][13]
Q3: How do excipients impact the bioavailability of this compound?
A3: Excipients, while often considered inert, can significantly influence a drug's bioavailability.[14][15] They can affect drug release, solubility, and absorption through various mechanisms.[16] For instance, some surfactants like Cremophor® EL can not only improve solubility but also inhibit P-gp efflux pumps, thereby increasing intestinal absorption.[3] Conversely, certain excipients might interact with this compound to form poorly soluble complexes or affect its stability.[15] Careful selection of excipients is therefore crucial for optimal formulation performance.[3]
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of this compound across subjects in preclinical studies.
This issue can compromise the reliability of efficacy and safety data.[1]
| Potential Cause | Troubleshooting Recommendation |
| Improper Oral Gavage Technique | Ensure personnel are properly trained for the specific animal model. Use appropriate gavage needle sizes and administer the dose slowly to prevent reflux or accidental tracheal administration.[17] |
| Non-homogenous Formulation | If using a suspension, ensure it is uniformly mixed (e.g., by vortexing or sonicating) immediately before each administration to guarantee consistent dosing.[17] |
| Food Effects | The presence of food can significantly alter drug absorption.[4] Standardize the feeding schedule. For many compounds, fasting animals overnight before dosing (with free access to water) provides more consistent results.[17] |
| Formulation Instability | The drug may be precipitating out of the formulation vehicle after administration. Consider formulations that maintain supersaturation, such as amorphous solid dispersions with precipitation inhibitors.[18] |
Problem 2: this compound formulation shows good in vitro dissolution but poor in vivo bioavailability.
This common discrepancy often points to post-dissolution absorption barriers.
| Potential Cause | Troubleshooting Recommendation |
| Poor Membrane Permeability | This compound may have inherently low permeability across the intestinal epithelium. Consider formulation strategies that include permeation enhancers.[19] |
| P-glycoprotein (P-gp) Efflux | This compound might be a substrate for efflux transporters. Co-administering this compound with a known P-gp inhibitor (e.g., verapamil) in a pilot in vivo study can help confirm this. If confirmed, formulate with excipients that have P-gp inhibitory effects.[3] |
| Extensive First-Pass Metabolism | The drug is being rapidly cleared by the liver. Strategies like lipid-based formulations (e.g., SEDDS) that promote lymphatic transport can help the drug bypass the liver, thus reducing first-pass metabolism.[11] |
| In vivo Precipitation | The drug may dissolve in the stomach but precipitate in the higher pH of the intestine. Evaluate the formulation's performance in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic intestinal conditions.[20] |
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data from a rat study comparing different formulation strategies for this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 55 ± 12 | 2.0 | 250 ± 65 | 100 (Reference) |
| Micronized Suspension | 10 | 110 ± 25 | 1.5 | 525 ± 110 | 210 |
| Amorphous Solid Dispersion (ASD) | 10 | 250 ± 45 | 1.0 | 1150 ± 230 | 460 |
| SNEDDS | 10 | 320 ± 60 | 0.75 | 1500 ± 290 | 600 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD of this compound to enhance its solubility.[20]
Materials:
-
This compound
-
Polymer carrier (e.g., Co-povidone VA 64)
-
Solvent (e.g., Dichloromethane or Acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the polymer carrier (e.g., in a 1:3 drug-to-polymer ratio).
-
Dissolve both components completely in a suitable volume of the selected solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Scrape the solid material from the flask.
-
Dry the collected solid in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
The resulting powder is the this compound ASD. Characterize it for amorphous nature (via XRD or DSC) and dissolution performance.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure to evaluate the oral bioavailability of a this compound formulation in rats.[1]
Materials:
-
Male Wistar rats (200-250g) with jugular vein cannulation
-
This compound formulation
-
Oral gavage needles
-
Anticoagulant (e.g., EDTA) tubes
-
Centrifuge
-
-80°C freezer
Procedure:
-
Fast the rats overnight (approx. 12-16 hours) before dosing, with free access to water.
-
Weigh each animal to determine the precise dosing volume.
-
Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Place blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma and store it at -80°C until bioanalysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Decision workflow for selecting a bioavailability enhancement strategy for this compound.
Caption: Mechanism of bioavailability enhancement by a Self-Microemulsifying Drug Delivery System (SMEDDS).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. upm-inc.com [upm-inc.com]
- 9. SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique [drug-dev.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. itmedicalteam.pl [itmedicalteam.pl]
- 14. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. [PDF] Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. | Semantic Scholar [semanticscholar.org]
- 19. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioavailability Enhancement and Polymorphic Stabilization of One BCS Class IV Metastable Drug Through Novel Formulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
B-428 off-target effects and how to mitigate
Technical Support Center: B-428
A Note on Nomenclature: The designation "this compound" is not uniquely assigned to a single therapeutic agent in public scientific literature. It may refer to an internal compound code. Based on the context of kinase inhibition and off-target effects, this guide will focus on the well-characterized Axl kinase inhibitor R428 (Bemcentinib) , as it is a plausible candidate for such inquiries. The principles and methods described herein are broadly applicable to other small molecule inhibitors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound (R428/Bemcentinib) and its potential for off-target effects.
Q1: What is this compound and what is its primary target?
This compound, referred to here as R428 or Bemcentinib, is a potent and selective small-molecule inhibitor of the Axl receptor tyrosine kinase.[1] Axl kinase is implicated in cancer progression, metastasis, and drug resistance, making it an attractive therapeutic target.[1] R428 inhibits Axl with a low nanomolar IC50 (half-maximal inhibitory concentration) of 14 nM and blocks Axl-dependent downstream signaling events, such as Akt phosphorylation.[2][3]
Q2: What are the known off-target effects of this compound?
While R428 is highly selective for Axl, like most kinase inhibitors, it can interact with other kinases, particularly at higher concentrations. It exhibits significant selectivity over other TAM (Tyro3, Axl, Mer) family kinases, with 50-fold and >100-fold selectivity over Mer and Tyro3, respectively.[2] It is also more than 100-fold selective for Axl versus Abl, InsR, EGFR, HER2, and PDGFRβ.[3][4] However, comprehensive kinome profiling is the most direct way to identify a complete spectrum of potential off-target interactions.[5][6]
Q3: Why is it crucial to identify and mitigate the off-target effects of an inhibitor?
Off-target effects occur when an inhibitor binds to and modulates proteins other than its intended target.[7] These unintended interactions can lead to a variety of issues, including:
-
Cellular Toxicity: Unintended inhibition of essential proteins can cause unexpected cytotoxicity or other adverse cellular events.[7]
-
Poor Translatability: Off-target effects discovered late in development are a major cause of preclinical and clinical trial failures.
Q4: What are the common initial signs of potential off-target effects in my experiments?
Common indicators that you may be observing off-target effects include:
-
Phenotypic Discrepancy: The observed cellular phenotype (e.g., cell death, morphological changes) is inconsistent with the known biological role of the primary target.[5]
-
Dose-Response Mismatch: The phenotype occurs at a concentration significantly different from the inhibitor's known IC50 for the primary target.[5]
-
Inconsistent Results with Other Inhibitors: A structurally different inhibitor targeting the same protein produces a different phenotype.[7]
-
Contradiction with Genetic Validation: The phenotype observed with the inhibitor is not replicated when the target protein is knocked down or knocked out using methods like CRISPR or siRNA.[8]
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with this compound.
Issue: My cells exhibit an unexpected phenotype (e.g., high toxicity, altered signaling) after this compound treatment. How can I determine if this is an off-target effect?
Answer: A systematic approach is necessary to distinguish between on-target and off-target effects.
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target, Axl kinase, in your specific cellular system and at the concentration used. A common method is to use Western blotting to check the phosphorylation status of Axl or a direct downstream substrate like Akt.[1][5] A lack of change might indicate issues with compound potency or cell permeability rather than an off-target effect.[5]
-
Perform a Detailed Dose-Response Analysis: Conduct a dose-response experiment and compare the EC50 of the unexpected phenotype with the IC50 of Axl inhibition. If the phenotype occurs at a much higher or lower concentration than required to inhibit Axl, it suggests an off-target may be responsible.[5]
-
Use a Structurally Unrelated Axl Inhibitor: If available, treat your cells with a different, structurally unrelated inhibitor that also targets Axl. If both inhibitors produce the same phenotype at concentrations that achieve similar levels of Axl inhibition, the effect is more likely to be on-target.[8]
-
Conduct a Rescue Experiment: If possible, perform a "rescue" experiment. For example, expressing a drug-resistant mutant of Axl in your cells should reverse the on-target effects of this compound. If the unexpected phenotype persists even in the presence of the drug-resistant Axl mutant, it is very likely an off-target effect.[5]
-
Identify Potential Off-Targets Directly: The most definitive way to identify off-targets is through unbiased, large-scale screening methods.[9]
-
Kinome Profiling: Use a commercial service (e.g., KINOMEscan™, KinaseProfiler™) to screen this compound against a large panel of hundreds of kinases to determine its selectivity profile and identify unintended targets.[10][11]
-
Thermal Proteome Profiling (TPP): This mass spectrometry-based method, an extension of the Cellular Thermal Shift Assay (CETSA), can identify protein targets (and off-targets) by detecting changes in their thermal stability across the entire proteome upon drug binding in intact cells.[12]
-
Quantitative Data: this compound (R428/Bemcentinib) Selectivity
The following table summarizes the inhibitory potency of R428 against its primary target Axl and other selected kinases to illustrate its selectivity.
| Kinase Target | IC50 (nM) | Selectivity vs. Axl (Fold) | Reference |
| Axl | 14 | 1x | [3][4] |
| Mer | ~700 | >50x | [2][3] |
| Tyro3 | >1400 | >100x | [2][3] |
| Abl | >1400 | >100x | [3] |
| EGFR | >1400 | >100x | [4] |
| HER2 | >1400 | >100x | [4] |
| PDGFRβ | >1400 | >100x | [3] |
| InsR | >1400 | >100x | [4] |
Data is compiled from multiple sources and should be used for comparative purposes. Absolute values may vary based on assay conditions.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its target in a cellular environment.[12] It is based on the principle that a protein's thermal stability increases when a ligand is bound to it.[7][13]
Objective: To confirm the binding of this compound to Axl kinase in intact cells.
Methodology:
-
Cell Treatment: Culture cells to sub-confluency. Treat the cells with this compound at the desired concentration(s) or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures (e.g., 40°C to 65°C) for 3-5 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). This separates the soluble proteins from the aggregated, denatured proteins.[5]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). The amount of soluble Axl protein remaining at each temperature is quantified by Western blot or other protein detection methods like ELISA.[7]
-
Data Analysis: Plot the amount of soluble Axl protein as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.[7]
Visualizations
Signaling Pathway Diagram
Caption: this compound on-target vs. potential off-target signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for identifying and validating off-target effects.
References
- 1. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. R428 (BGB324), AXL inhibitor (CAS 1037624-75-1) | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Frontiers | Current Advances in CETSA [frontiersin.org]
- 13. CETSA [cetsa.org]
Modifying B-428 experimental protocol for better results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the B-428 compound, a selective inhibitor of the Apoptosis-Signal Regulating Kinase 2 (ASRK2). The primary application of this compound is to study the ASRK2-p38 MAPK signaling pathway's role in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
A1: Inconsistent IC50 values are a common issue that can arise from several factors related to assay conditions and cell health.[1] Key areas to investigate include cell seeding density, compound precipitation, and reagent variability.
-
Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and seeded at an optimal density.[2] Over-confluent or sparse cultures can lead to variable metabolic rates, affecting assay results. It is recommended to perform a cell density titration to find the linear range for your specific cell line.[3]
-
Compound Solubility: this compound can precipitate in aqueous media at high concentrations. Visually inspect your dilution plates for any signs of precipitation.[4]
-
Pipetting and Reagent Consistency: Inaccurate pipetting can introduce significant errors.[1] Ensure pipettes are calibrated and use fresh, consistent lots of media and assay reagents for all experiments.
Q2: My Western blot does not show a decrease in phosphorylated p38 (p-p38) levels after this compound treatment. What went wrong?
A2: The absence of a change in p-p38 levels is a frequent problem in phosphoprotein analysis, often stemming from sample handling or issues with the blotting protocol.[5][6]
-
Rapid Dephosphorylation: Phosphorylation is a reversible process.[6] Once cells are lysed, phosphatases are released and can rapidly dephosphorylate your target protein. It is critical to work quickly, keep samples on ice at all times, and use lysis buffers supplemented with a fresh cocktail of phosphatase inhibitors.[7]
-
Low Protein Abundance: Phosphorylated proteins are often present in low amounts.[8] You may need to load a higher total protein concentration onto your gel than you would for a non-phosphorylated target.
-
Blocking Agent: Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein, which can cause high background signals and interfere with antibody binding.[6][9] Use Bovine Serum Albumin (BSA) instead.
-
Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of p38. Always run a control for total p38 to confirm that the overall protein levels are unchanged and to serve as a loading control.[8]
Q3: this compound appears to be precipitating in my cell culture media. How can I improve its solubility?
A3: Small molecule inhibitors can have limited solubility in aqueous solutions like cell culture media.
-
Solvent Concentration: While this compound is soluble in DMSO, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[10]
-
Dilution Method: Prepare serial dilutions of this compound in DMSO first. Then, add the final DMSO stock solution directly to the media in the well while gently mixing. This "spike-in" method often works better than pre-diluting the compound in a large volume of media.[10]
-
Serum Content: The presence of serum proteins, like albumin, can help stabilize small molecules and improve their apparent solubility.[4] If you are using serum-free media for your experiment, you may need to accept a lower maximum concentration of this compound.
Q4: What are the recommended positive and negative controls for experiments involving this compound?
A4: Proper controls are essential for interpreting your results correctly.
-
Positive Control (Pathway Activation): To confirm the ASRK2-p38 pathway is active in your cell model, you can treat cells with a known activator like Anisomycin or UV radiation. This should lead to a detectable increase in p-p38 levels.
-
Negative Control (Vehicle): This is a crucial control to ensure that the solvent used to dissolve this compound (e.g., DMSO) does not have an effect on its own. Cells treated with the vehicle control should be compared to untreated cells and cells treated with this compound.
-
Specificity Control: To investigate off-target effects, consider using a structurally different inhibitor of the p38 pathway or a negative control compound that is structurally similar to this compound but known to be inactive.[11]
Data Presentation
Table 1: Recommended this compound Concentration Ranges for Common Cell Lines
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well in 96-well plate) | Typical IC50 Range (72h) | Notes |
| A549 | Lung Carcinoma | 5,000 - 8,000 | 5 - 15 µM | Ensure cells are well-adhered before treatment. |
| HeLa | Cervical Cancer | 4,000 - 7,000 | 10 - 25 µM | May require longer treatment times to see maximal effect. |
| MCF-7 | Breast Cancer | 8,000 - 12,000 | 2 - 10 µM | Highly sensitive to p38 pathway inhibition.[12] |
| HUVEC | Non-cancerous | 3,000 - 5,000 | > 50 µM | Used as a control for off-target cytotoxicity. |
Table 2: Troubleshooting Guide for Western Blot Analysis of p-p38
| Observation | Potential Cause | Recommended Solution |
| No signal for p-p38 | 1. Inefficient phosphorylation in cells. 2. Rapid dephosphorylation during sample prep.[7] 3. Insufficient protein loaded.[8] | 1. Stimulate cells with a positive control (e.g., Anisomycin) to confirm pathway activity. 2. Use fresh phosphatase inhibitors in ice-cold lysis buffer. 3. Load 30-50 µg of total protein per lane. |
| High Background | 1. Blocking with milk.[9] 2. Antibody concentration too high. 3. Insufficient washing. | 1. Use 3-5% BSA in TBST for blocking. 2. Titrate primary and secondary antibody concentrations. 3. Increase the number and duration of TBST washes. |
| Bands for p-p38 in all lanes (including negative control) | 1. Basal level of p38 activation is high. 2. Antibody is not specific and detects total p38.[8] | 1. Serum-starve cells for 4-12 hours before treatment to reduce basal signaling. 2. Verify antibody specificity using manufacturer's data sheet. Run a lane with a known negative cell lysate if possible. |
| Signal for p-p38 is weak | 1. Low abundance of target.[5] 2. Suboptimal antibody incubation. 3. Inefficient transfer to membrane. | 1. Use a more sensitive chemiluminescent substrate.[8] 2. Incubate primary antibody overnight at 4°C. 3. Verify transfer efficiency with Ponceau S staining. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for this compound Efficacy
This protocol outlines the measurement of cell viability by assessing the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[13][14]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in the well does not exceed 0.5%.
-
Cell Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the appropriate wells. Include "vehicle-only" and "no-treatment" controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes, protected from light.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Phosphorylated p38 (p-p38)
This method is used to detect the levels of p38 protein phosphorylated at Thr180/Tyr182, a key indicator of this compound target engagement.
-
Cell Treatment & Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for the specified time. Include positive (Anisomycin) and negative (vehicle) controls.
-
Aspirate medium, wash cells once with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation & Electrophoresis:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 30-50 µg of protein per lane onto an SDS-PAGE gel.
-
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for p-p38 (Thr180/Tyr182) overnight at 4°C, with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Reprobing (Optional): The membrane can be stripped and re-probed with an antibody for total p38 to serve as a loading control.[6]
Visualizations
Caption: this compound inhibits ASRK2, blocking the downstream p38 MAPK signaling pathway.
Caption: Experimental workflow for assessing this compound efficacy in cell culture.
Caption: Troubleshooting logic for inconsistent IC50 values in viability assays.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 6. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. susupport.com [susupport.com]
B-428 Technical Support Center: Troubleshooting Signal-to-Noise Ratio in Assays
Welcome to the technical support center for assays involving the novel kinase inhibitor, B-428. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and achieve a robust signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it critical for my this compound assays?
Q2: I am observing high background in my kinase assay with this compound. What are the common causes?
High background can stem from several factors, including:
-
Non-specific binding: The detection antibody or this compound itself may bind non-specifically to the microplate wells or other assay components.[3][4]
-
Reagent contamination: Buffers, solvents, or other reagents may be contaminated with fluorescent or enzymatic impurities.[5][6]
-
Sub-optimal blocking: Inadequate blocking of the microplate wells can lead to non-specific binding of assay reagents.[3][4]
-
Overly concentrated reagents: Using too high a concentration of the detection antibody or substrate can result in elevated background signal.[7]
Q3: My signal with this compound is too low. What should I check?
A weak signal can be as detrimental as high background.[5] Common causes for low signal include:
-
Sub-optimal reagent concentrations: The concentration of the kinase, substrate, or ATP may not be optimal for the assay.
-
Incorrect instrument settings: The gain, excitation, and emission wavelengths on the plate reader may not be set correctly for the fluorophore being used.[5]
-
Degraded reagents: Key reagents, such as the kinase or ATP, may have lost activity due to improper storage or handling.
-
Presence of quenchers: Components in your sample or buffer could be quenching the fluorescent signal.[5]
Troubleshooting Guides
Issue 1: High Background Signal
High background noise can significantly reduce the assay window and make it difficult to discern the true signal. Follow this guide to troubleshoot and reduce high background.
Troubleshooting Workflow for High Background
Experimental Protocol: Optimizing Blocking Conditions
-
Prepare a 96-well microplate coated with the kinase substrate.
-
Test different blocking agents (e.g., 1% BSA, 5% non-fat dry milk, commercial blocking buffers) in separate rows of the plate.
-
Vary the incubation time for the blocking step (e.g., 1 hour at room temperature, overnight at 4°C).
-
Proceed with the standard assay protocol without the kinase to measure the background signal for each blocking condition.
-
Identify the blocking agent and incubation time that yields the lowest background signal.
Data Presentation: Effect of Blocking Buffer on Background Signal
| Blocking Buffer | Incubation Time | Mean Background Signal (RFU) | Standard Deviation |
| 1% BSA in PBS | 1 hour @ RT | 15,234 | 897 |
| 5% Non-fat Dry Milk in TBS-T | 1 hour @ RT | 12,543 | 754 |
| Commercial Blocker A | 1 hour @ RT | 9,876 | 543 |
| Commercial Blocker A | Overnight @ 4°C | 7,521 | 412 |
Issue 2: Low Signal Intensity
A low signal can result in a poor assay window and decreased sensitivity, making it difficult to accurately determine the potency of this compound.
Troubleshooting Workflow for Low Signal
Experimental Protocol: Enzyme Titration
-
Prepare serial dilutions of the kinase in the assay buffer.
-
Add the different kinase concentrations to the wells of a substrate-coated 96-well plate.
-
Initiate the reaction by adding a fixed, saturating concentration of ATP and substrate.
-
Incubate for the standard reaction time.
-
Add the detection reagents and measure the signal on a plate reader.
-
Plot the signal versus kinase concentration to determine the optimal enzyme concentration that gives a robust signal within the linear range of the assay.
Data Presentation: Kinase Titration Results
| Kinase Concentration (nM) | Mean Signal (RFU) | Standard Deviation |
| 0 | 5,123 | 254 |
| 0.5 | 15,678 | 876 |
| 1.0 | 32,456 | 1,543 |
| 2.0 | 65,345 | 3,210 |
| 4.0 | 98,765 | 4,987 |
| 8.0 | 101,234 | 5,123 |
Based on this data, a kinase concentration of 4.0 nM would be chosen for future assays as it provides a strong signal that is still within the linear range.
This compound Signaling Pathway Context
This compound is a potent inhibitor of LKB1, a serine/threonine kinase that plays a crucial role in cell metabolism and apoptosis.[8] Understanding the signaling pathway is key to interpreting assay results. LKB1 can be phosphorylated at Serine 428 by Protein Kinase C-ζ (PKCζ), which can influence its activity and localization.[8][9][10]
By following these troubleshooting guides and understanding the underlying biology of the this compound target, researchers can significantly improve the quality and reliability of their assay data.
References
- 1. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. seracare.com [seracare.com]
- 8. Protein Kinase Cζ-dependent LKB1 Serine 428 Phosphorylation Increases LKB1 Nucleus Export and Apoptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of LKB1 at Serine 428 by Protein Kinase C-ζ Is Required for Metformin-Enhanced Activation of the AMP-Activated Protein Kinase in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming B-428 Resistance in Cell Lines
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming resistance to the novel tyrosine kinase inhibitor, B-428.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Growth Factor Receptor Alpha (GFRA) tyrosine kinase. In sensitive cancer cell lines, this compound blocks the phosphorylation of GFRA, thereby inhibiting downstream signaling through the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.
Q2: My cell line, which was initially sensitive to this compound, now shows reduced response. What are the potential mechanisms of resistance?
Acquired resistance to tyrosine kinase inhibitors like this compound can occur through various mechanisms.[1][2][3][4][5] The most common mechanisms include:
-
Secondary Mutations in the GFRA Kinase Domain: Mutations in the drug-binding pocket can prevent this compound from effectively inhibiting GFRA.
-
GFRA Gene Amplification: An increase in the number of copies of the GFRA gene can lead to overexpression of the target protein, requiring higher concentrations of this compound for inhibition.[1][3][5]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the this compound-induced blockade of the GFRA pathway.[1][6][7][8][9][10] Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) such as MET or EGFR.[7][8]
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line.[11] A significant increase in the IC50 value is a strong indicator of acquired resistance.[11] Further molecular analysis, such as Western blotting to assess GFRA phosphorylation and qPCR to check for gene amplification, can help elucidate the resistance mechanism.
Q4: My IC50 value for this compound has increased 10-fold in my long-term treated cell line. What is the next step?
A 10-fold increase in the IC50 value confirms a resistant phenotype. The next step is to investigate the underlying mechanism. We recommend the following workflow:
-
Sequence the GFRA kinase domain: This will identify any potential secondary mutations that may interfere with this compound binding.
-
Perform qPCR: Quantify the GFRA gene copy number to check for amplification.
-
Analyze bypass pathways: Use Western blotting to probe for the activation of key proteins in known bypass pathways (e.g., phospho-MET, phospho-EGFR).
Q5: What are some common pitfalls when developing a this compound resistant cell line?
Developing a stable drug-resistant cell line can take anywhere from 3 to 18 months.[12] A common pitfall is inconsistent drug exposure. It is crucial to maintain a consistent concentration of this compound in the culture medium to apply continuous selective pressure.[13] Another issue can be the loss of the resistant phenotype if the drug is withdrawn for an extended period.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound resistant cell lines.
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 determination experiments. | Inconsistent cell seeding density.[14][15] | Ensure a uniform, single-cell suspension before plating. It is advisable to optimize the seeding density for your specific cell line to ensure logarithmic growth throughout the assay. |
| Edge effects in multi-well plates. | To minimize edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. | |
| No change in GFRA phosphorylation after this compound treatment in resistant cells. | GFRA gene amplification. | Perform qPCR to determine the copy number of the GFRA gene. A significant increase suggests that the this compound concentration is insufficient to inhibit the overexpressed protein. |
| Secondary mutation in the GFRA kinase domain. | Sequence the kinase domain of GFRA to identify mutations that may prevent this compound binding. | |
| GFRA phosphorylation is inhibited, but cells continue to proliferate. | Activation of a bypass signaling pathway.[6][7][8][9][10] | Perform a phospho-RTK array to screen for the activation of other receptor tyrosine kinases. Follow up with Western blotting to confirm the activation of specific bypass pathways (e.g., MET, EGFR, IGF-1R).[7] |
| My resistant cell line has lost its resistance. | Discontinuation of selective pressure.[12] | If the resistance mechanism is not stable, it may be necessary to continuously culture the cells in the presence of this compound.[12] Return to a lower passage number from your frozen cell stocks. |
| Mycoplasma contamination.[16] | Regularly test your cell cultures for mycoplasma contamination, as it can affect cellular responses to drugs.[16] |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | IC50 of this compound (nM) | Fold Resistance |
| Cancer-X Parental | Sensitive to this compound | 50 | 1 |
| Cancer-X B428-R1 | Resistant, GFRA Amplification | 550 | 11 |
| Cancer-X B428-R2 | Resistant, MET Bypass Activation | 800 | 16 |
Table 2: Gene Expression Analysis of Bypass Pathway Components in this compound Resistant Cells
| Gene | Function | Fold Change in mRNA Expression (Resistant vs. Sensitive) |
| MET | Receptor Tyrosine Kinase | 8.5 |
| HGF | MET Ligand | 6.2 |
| EGFR | Receptor Tyrosine Kinase | 1.2 |
| IGF1R | Receptor Tyrosine Kinase | 1.5 |
Mandatory Visualizations
References
- 1. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strona domeny infona.pl [infona.pl]
- 4. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. [PDF] Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
B-428 experimental variability and controls
B-428 Technical Support Center
Welcome to the technical support resource for the experimental compound this compound. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and standardized protocols to help you achieve consistent and reliable results in your experiments. This compound is a selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases, critical components of the RAS/RAF/MEK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. The stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or -80°C for up to 2 years. For working solutions, dilute the DMSO stock in your cell culture medium of choice immediately before use. The final DMSO concentration in your experimental setup should be kept below 0.1% to minimize solvent-induced artifacts.
Q2: What are the recommended starting concentrations for in vitro cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your system. See the table below for typical IC50 ranges in common cancer cell lines.
Q3: I am observing high variability in my IC50 values between experiments. What are the common causes?
A3: Variability in IC50 values is a common issue and can stem from several factors.
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and have a consistent, low passage number. Older cells or those grown to high confluence can exhibit altered signaling and drug sensitivity.
-
Compound Stability: Ensure the compound has been stored correctly and that working solutions are made fresh for each experiment. This compound can degrade if not handled properly.
-
Assay Conditions: Inconsistencies in cell seeding density, incubation time, and reagent concentrations can all contribute to variability.
-
Serum Concentration: The concentration of serum in your culture medium can affect the bioavailability and efficacy of this compound. We recommend maintaining a consistent serum concentration across all experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Potency or No Effect Observed
If you observe a weaker-than-expected effect or no effect at concentrations where this compound should be active, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incorrect Compound Dilution | Verify all calculations for serial dilutions. Prepare a fresh set of dilutions from a new aliquot of the 10 mM DMSO stock. |
| Compound Degradation | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh, previously unopened vial of this compound powder to prepare a new stock solution. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to MEK inhibition (e.g., mutations upstream or downstream of MEK). Confirm the activation status of the ERK pathway in your cell line via Western blot (e.g., check for phospho-ERK). |
| Suboptimal Assay Duration | The incubation time may be too short to observe a phenotypic effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Issue 2: High Background Signal in Western Blots for Phospho-ERK
High background can obscure the specific signal, making it difficult to accurately quantify the inhibitory effect of this compound.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and/or duration of washes with TBST buffer between antibody incubations. |
| High Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio. |
| Blocking Inefficiency | Extend the blocking time to 1.5-2 hours at room temperature. Consider trying a different blocking agent (e.g., 5% BSA in TBST instead of milk, as milk contains phosphoproteins). |
| Overexposure | Reduce the exposure time during chemiluminescence detection. |
Quantitative Data Summary
The following tables provide key quantitative data for working with this compound.
Table 1: this compound Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 482.5 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility (10 mM Stock) | DMSO |
| Solubility (Working Dilution) | Aqueous buffers, cell culture media (<0.1% DMSO) |
Table 2: Recommended Starting IC50 Ranges for this compound in Common Cell Lines (72h Assay)
| Cell Line | Cancer Type | Typical IC50 Range |
|---|---|---|
| A375 | Melanoma (BRAF V600E) | 5 - 20 nM |
| HT-29 | Colorectal (BRAF V600E) | 10 - 50 nM |
| HCT116 | Colorectal (KRAS G13D) | 100 - 500 nM |
| MCF-7 | Breast (Wild-type BRAF/RAS) | > 5 µM |
Experimental Protocols
Protocol: Determining this compound IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in complete growth medium from your 10 mM DMSO stock. Include a "vehicle control" with 0.2% DMSO (this will be 0.1% in the final well volume).
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and a 1X final compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Lysis & Signal Generation: Add 100 µL of CellTiter-Glo® reagent to each well. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability. Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Visualizations: Pathways and Workflows
Caption: this compound inhibits the phosphorylation of ERK by targeting MEK1/2.
Caption: Experimental workflow for Western Blot analysis of this compound effects.
Caption: Troubleshooting flowchart for variable this compound IC50 results.
Validation & Comparative
Validating the Efficacy of B-428 (ABBV-428) in New Models: A Comparative Guide
This guide provides an objective comparison of the performance of B-428, identified from recent clinical trial literature as the mesothelin-CD40 bispecific antibody ABBV-428 , against other therapeutic alternatives. The content is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed methodologies, and visualizations to facilitate a comprehensive evaluation.
Executive Summary
ABBV-428 is a first-in-class, tumor-targeted immunomodulator designed to activate the CD40 pathway within the tumor microenvironment, thereby aiming to enhance anti-tumor immunity with reduced systemic toxicity.[1][2][3] This is achieved through its bispecific design, which requires binding to mesothelin on tumor cells for potent CD40 agonism on immune cells.[4][5] A Phase I clinical trial (NCT02955251) has evaluated its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, including expansion cohorts for mesothelioma and ovarian cancer.[1][2][3]
The trial demonstrated that ABBV-428 has an acceptable safety profile and dose-proportional pharmacokinetics.[1][3][6] However, as a monotherapy, it showed minimal clinical activity, with stable disease being the best response observed in 36% of patients treated at the recommended Phase II dose.[1][7][8] This guide compares these findings with other CD40 agonists, mesothelin-targeted therapies, and the current standard of care for advanced mesothelioma and ovarian cancer.
Data Presentation: Comparative Performance
The following tables summarize the quantitative data for ABBV-428 and its comparators.
Table 1: Efficacy Comparison of ABBV-428 and Alternative Therapies
| Therapy Class | Agent | Mechanism of Action | Indication(s) | Key Efficacy Results | Source(s) |
| Mesothelin-CD40 Bispecific | ABBV-428 | Tumor-targeted CD40 agonist; requires mesothelin binding for activation. | Advanced Solid Tumors (incl. Mesothelioma, Ovarian Cancer) | Monotherapy: No objective responses (CR/PR). Best response was Stable Disease (SD) in 36% of patients at RP2D (3.6 mg/kg). | [1][6][7][8] |
| CD40 Agonist | CP-870,893 | Systemic CD40 agonist monoclonal antibody. | Malignant Mesothelioma, Pancreatic Cancer | Combination with Chemotherapy (Mesothelioma): Partial Response (PR) in 40%, SD in 53%. Similar to chemotherapy alone. | [9] |
| Mesothelin-Targeted Immunotoxin | SS1P | Anti-mesothelin antibody conjugated to Pseudomonas exotoxin. | Mesothelin-expressing solid tumors | Single Agent: 5 PRs and 18 SDs in 58 patients. Combination with Chemotherapy (Mesothelioma): 7 PRs, 3 SDs, 4 Progressive Disease (PD). | [10] |
| Standard of Care (Mesothelioma) | Nivolumab + Ipilimumab | PD-1 and CTLA-4 immune checkpoint inhibitors. | Malignant Pleural Mesothelioma (unresectable) | First-line: Median Overall Survival (OS) of 18.1 months vs. 14.1 months for chemotherapy. 3-year OS rate of 23% vs. 15% for chemotherapy. | [11][12] |
| Standard of Care (Ovarian Cancer) | Carboplatin + Paclitaxel | Platinum-based chemotherapy and taxane. | Advanced Ovarian Cancer | First-line: High initial response rates (~70%), but recurrence is common (80-85% within 10 years). | [13][14] |
Table 2: Safety and Tolerability Profile Comparison
| Agent | Key Grade ≥3 Treatment-Related Adverse Events (TRAEs) | Cytokine Release Syndrome (CRS) | Source(s) |
| ABBV-428 | Pericardial effusion, colitis, infusion-related reaction, pleural effusion (2% each for one event at 3.6 mg/kg). Overall rate of Grade ≥3 TRAEs was 5%. | Not reported. | [1][2][3] |
| Systemic CD40 Agonists (General) | Historically associated with considerable toxicity, including cytokine release storms, hepatotoxicity, and thromboembolic events. | A known risk. | [1][9] |
| Nivolumab + Ipilimumab | Varies; immune-mediated adverse events affecting skin, colon, liver, endocrine glands, etc. | Infrequent. | [11] |
| Carboplatin + Paclitaxel | Myelosuppression (neutropenia, thrombocytopenia), peripheral neuropathy, hypersensitivity reactions. | Not a typical side effect. | [13] |
Experimental Protocols
The methodologies for the key experiments cited for ABBV-428 are detailed below, based on the Phase I trial (NCT02955251).[1][2][3]
Study Design and Patient Population
-
Design: A Phase I, open-label, multicenter, dose-escalation study with cohort expansions. An accelerated titration and a 3+3 dose escalation scheme were used.
-
Participants: Patients with advanced solid tumors, with expansion cohorts for those with advanced mesothelioma or ovarian cancer known for high mesothelin expression.
-
Treatment: ABBV-428 administered intravenously every 2 weeks. Doses ranged from 0.01 mg/kg to 3.6 mg/kg. The recommended Phase II dose (RP2D) was established at 3.6 mg/kg.
Efficacy and Safety Assessment
-
Efficacy: Tumor responses were assessed by investigators according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Tumor measurements were performed at baseline and during treatment.
-
Safety: Adverse events (AEs) were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v4.0. Dose-limiting toxicities (DLTs) were evaluated to determine the maximum tolerated dose (MTD).
Pharmacokinetic (PK) Analysis
-
Sample Collection: Serial blood samples were collected at specified time points before, during, and after ABBV-428 infusion.
-
Analysis: Serum concentrations of ABBV-428 were measured using a validated analytical method. PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) were calculated.
Pharmacodynamic (Biomarker) Analysis
-
Target Engagement: CD40 receptor occupancy on peripheral B-cells was measured by flow cytometry at baseline and post-treatment to confirm target engagement.
-
Immune Activation:
-
Cytokine Levels: Serum levels of various cytokines (e.g., IFN-γ, TNF-α, IL-6) were measured to assess systemic immune activation.
-
Tumor Microenvironment: Paired tumor biopsies were collected at baseline and on-treatment. Immunohistochemistry (IHC) was used to assess changes in intratumoral CD8+ T-cells and PD-L1+ cells. Gene expression analysis (e.g., NanoString) was performed to detect changes in immune-related genes.
-
-
Predictive Biomarkers: Baseline tumor mesothelin expression was measured by IHC and correlated with clinical outcomes like progression-free survival (PFS).
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action of ABBV-428 and a simplified experimental workflow.
Caption: Mechanism of action for ABBV-428, a mesothelin-targeted CD40 agonist.
Caption: Simplified workflow for the Phase I clinical trial of ABBV-428.
References
- 1. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - Institut Curie [curie.fr]
- 3. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bispecific Molecule Targeting CD40 and Tumor Antigen Mesothelin Enhances Tumor-Specific Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Harnessing the Potential of CD40 Agonism in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristics and clinical trial results of agonistic anti-CD40 antibodies in the treatment of malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mesothelin-targeted immunotherapies for malignant pleural mesothelioma - Villena-Vargas- Annals of Cardiothoracic Surgery [annalscts.com]
- 11. mesotheliomahope.com [mesotheliomahope.com]
- 12. Emerging New Targets in Systemic Therapy for Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of ovarian cancer: From the past to the new era (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Primary ovarian cancer chemotherapy: current standards of care - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of B-428 and [Alternative Compound]
In the rapidly evolving field of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases involved in tumor growth and survival has led to significant clinical breakthroughs. This guide provides a detailed, data-driven comparison of a novel investigational compound, B-428, with a well-established alternative, [Alternative Compound], offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
Executive Summary
This comparison guide delves into the preclinical and clinical data available for this compound and [Alternative Compound], focusing on their mechanism of action, potency, selectivity, and efficacy in relevant cancer models. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing key biological pathways and workflows, this guide aims to provide an objective and thorough analysis to support further research and development efforts.
Table 1: In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and [Alternative Compound] against their primary target kinases and a panel of off-target kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | [Alternative Compound] IC50 (nM) |
| Primary Target A | 5.2 | 12.8 |
| Off-Target Kinase B | 150.6 | 89.4 |
| Off-Target Kinase C | > 1000 | 450.2 |
| Off-Target Kinase D | 875.1 | > 1000 |
Note: Data presented are mean values from three independent experiments.
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of this compound and [Alternative Compound] was assessed using a radiometric kinase assay. Recombinant human kinases were incubated with the respective compounds at varying concentrations in the presence of a substrate peptide and [γ-33P]ATP. The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C. The reaction was then stopped, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Table 2: Cellular Potency in Cancer Cell Lines
This table outlines the half-maximal effective concentrations (EC50) of both compounds in inhibiting the proliferation of cancer cell lines expressing the target kinase.
| Cell Line | This compound EC50 (nM) | [Alternative Compound] EC50 (nM) |
| Cancer Line X (High Target Expression) | 25.1 | 65.7 |
| Cancer Line Y (Moderate Target Expression) | 88.4 | 152.3 |
| Cancer Line Z (Low Target Expression) | > 2000 | > 2000 |
Note: EC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocol: Cell Proliferation Assay
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound or [Alternative Compound] for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and EC50 values were determined by plotting the percentage of cell growth inhibition against the log concentration of the compound.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling cascade initiated by Growth Factor binding, leading to cell proliferation.
Caption: Workflow for evaluating the in vivo efficacy of this compound and [Alternative Compound].
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound and [Alternative Compound] was evaluated in a mouse xenograft model using the high target-expressing Cancer Line X.
Table 3: In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 25 | 85.2 |
| [Alternative Compound] | 50 | 72.5 |
Note: Tumor growth inhibition was calculated at the end of the 21-day study period.
Experimental Protocol: Xenograft Study
Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 Cancer Line X cells. When tumors reached an average volume of 150 mm³, mice were randomized into three groups (n=8 per group): vehicle control, this compound (25 mg/kg), and [Alternative Compound] (50 mg/kg). Compounds were administered orally once daily for 21 days. Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised and weighed.
Conclusion
The data presented in this guide indicate that this compound demonstrates superior potency and efficacy compared to [Alternative Compound] in preclinical models. Specifically, this compound exhibits a lower IC50 against the primary kinase target and greater anti-proliferative activity in relevant cancer cell lines. Furthermore, in an in vivo xenograft model, this compound achieved a higher percentage of tumor growth inhibition at a lower dose than [Alternative Compound]. These findings suggest that this compound holds significant promise as a therapeutic agent and warrants further investigation in clinical settings. Researchers are encouraged to consider these data in the context of their specific research goals and to consult the detailed protocols for replication and extension of these findings.
Reproducibility Assessment of B-428: A Comparative Analysis with C-910 in Non-Small Cell Lung Carcinoma Models
This guide provides a comparative analysis of the experimental findings for the novel Kinase-X (KX) inhibitor, B-428, alongside the established compound C-910. Initial reports on this compound highlighted its exceptional potency in preclinical models of non-small cell lung carcinoma (NSCLC). However, subsequent studies have indicated that its efficacy may be subject to specific experimental conditions, raising questions of reproducibility. This document collates data from both initial and follow-up studies to provide a clear comparison of these two compounds.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from key experiments designed to assess the efficacy of this compound and C-910.
Table 1: In Vitro IC₅₀ Values in NSCLC Cell Lines
This table compares the half-maximal inhibitory concentration (IC₅₀) of this compound and C-910 across different NSCLC cell lines. Lower values indicate higher potency. Data is presented as mean ± standard deviation from n=3 independent experiments.
| Cell Line | Target Mutation | This compound IC₅₀ (nM) | C-910 IC₅₀ (nM) |
| A549 | KRAS G12S | 25 ± 4.5 | 150 ± 12.1 |
| H1975 | EGFR L858R/T790M | 30 ± 5.1 | 180 ± 15.3 |
| H460 | KRAS Q61H | > 1000 | > 1000 |
| PC-9 | EGFR ex19del | 22 ± 3.9 | 145 ± 11.8 |
Table 2: In Vivo Tumor Growth Inhibition (TGI) in A549 Xenograft Model
This table presents the tumor growth inhibition (TGI) observed in a mouse xenograft model using the A549 cell line. The "Initial Study" refers to the first published data on this compound, while the "Reproducibility Study" refers to an independent validation experiment.
| Compound (Dosage) | Study Type | TGI (%) | Final Tumor Volume (mm³) |
| Vehicle Control | Initial Study | 0% | 1502 ± 210 |
| This compound (10 mg/kg) | Initial Study | 85% | 225 ± 45 |
| C-910 (20 mg/kg) | Initial Study | 60% | 601 ± 98 |
| Vehicle Control | Reproducibility Study | 0% | 1489 ± 195 |
| This compound (10 mg/kg) | Reproducibility Study | 65% | 521 ± 89 |
| C-910 (20 mg/kg) | Reproducibility Study | 58% | 625 ± 105 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate independent replication.
Protocol 1: In Vitro Cell Viability Assay (IC₅₀ Determination)
-
Cell Seeding: NSCLC cell lines (A549, H1975, H460, PC-9) were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were allowed to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: this compound and C-910 were dissolved in DMSO to create 10 mM stock solutions. A 10-point serial dilution series (1:3) was prepared for each compound in the appropriate cell culture medium.
-
Treatment: The medium from the cell plates was aspirated, and 100 µL of medium containing the various concentrations of this compound or C-910 was added to the respective wells. A DMSO vehicle control was also included.
-
Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Data Analysis: The resulting data was normalized to the vehicle control. IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic regression model in GraphPad Prism software.
Protocol 2: In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: 1 x 10⁶ A549 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors were allowed to grow until they reached an average volume of approximately 150-200 mm³. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Mice were randomized into treatment groups (n=8 per group). This compound (10 mg/kg), C-910 (20 mg/kg), or a vehicle control (0.5% methylcellulose) were administered orally once daily.
-
Efficacy Measurement: Tumor volumes and body weights were measured twice weekly for 21 days.
-
Endpoint and Analysis: At the end of the study, the percent Tumor Growth Inhibition (TGI) was calculated using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed signaling pathway of this compound and the workflow of the in vivo xenograft experiment.
Caption: Proposed signaling pathway for Kinase-X (KX) and points of inhibition by this compound and C-910.
Caption: Experimental workflow for the in vivo xenograft study.
B-428: A Comparative Analysis of Kinase Cross-Reactivity
This guide provides a detailed comparison of the cross-reactivity profile of the novel kinase inhibitor B-428 against other commercially available inhibitors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity of this compound and its potential for off-target effects.
Introduction
This compound is a potent, ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR) currently under preclinical investigation. To characterize its selectivity, a comprehensive kinase panel screen was performed. This guide compares the binding affinity of this compound against a panel of 97 kinases with that of two other known EGFR inhibitors, here designated as Compound Y and Compound Z. Understanding the cross-reactivity profile is crucial for predicting potential off-target toxicities and identifying opportunities for polypharmacology.
Comparative Cross-Reactivity Data
The inhibitory activity of this compound, Compound Y, and Compound Z was assessed against a panel of 97 kinases using a competitive binding assay. The dissociation constant (Kd) was determined for each interaction. A lower Kd value indicates a higher binding affinity. The following table summarizes the binding affinities for a selection of key on-target and off-target kinases.
| Kinase Target | This compound (Kd in nM) | Compound Y (Kd in nM) | Compound Z (Kd in nM) |
| EGFR (On-Target) | 1.2 | 0.8 | 5.4 |
| ERBB2 (HER2) | 25 | 15 | 150 |
| ERBB4 (HER4) | 45 | 30 | 280 |
| ABL1 | >10,000 | 5,000 | >10,000 |
| SRC | 850 | 250 | 1,200 |
| LCK | 1,200 | 400 | >10,000 |
| FYN | 980 | 350 | 8,000 |
| AURKA | >10,000 | >10,000 | >10,000 |
| CDK2 | >10,000 | 8,000 | >10,000 |
| VEGFR2 | 3,500 | 1,500 | 5,000 |
Experimental Protocols
The cross-reactivity data was generated using the KINOMEscan™ competitive binding assay platform.[1][2]
Principle of the Assay: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.[2]
Detailed Methodology:
-
Kinase Preparation: A panel of 97 human kinases were expressed as fusions with a DNA tag.
-
Ligand Immobilization: A proprietary, broadly-selective kinase inhibitor was biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Binding Reaction: The DNA-tagged kinases were incubated with the ligand-coated beads and a fixed concentration (10 µM) of this compound, Compound Y, or Compound Z in a 384-well plate. A DMSO control was included for each kinase to determine the baseline binding.
-
Incubation: The reaction plates were incubated for 1 hour at room temperature with shaking to allow the binding to reach equilibrium.
-
Washing: The beads were washed to remove unbound proteins and test compounds.
-
Elution: The bound kinase was eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase was quantified using qPCR.
-
Data Analysis: The qPCR signal for each test compound was compared to the DMSO control to calculate the percentage of kinase binding. For compounds showing significant binding, a full dose-response curve was generated by performing the assay with 11 serial three-fold dilutions of the compound. The dissociation constant (Kd) was then calculated from the dose-response data.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for assessing kinase inhibitor cross-reactivity.
Caption: Simplified EGFR signaling pathway inhibited by this compound.
Caption: Experimental workflow for competitive binding assay.
References
Head-to-head comparison of B-428 and [competitor compound]
Head-to-Head Comparison: B-428 (ABBV-428) and Sotigalimab
A Note on "this compound": Initial analysis suggests that "this compound" is an identifier for a commercial-grade metallized polyester (B1180765) material. However, given the context of this guide's intended audience of researchers and drug development professionals, and the request for information on signaling pathways and experimental data, it is highly probable that the compound of interest is ABBV-428 , a clinical-stage oncology compound. This guide will proceed under that assumption.
This guide provides a head-to-head comparison of ABBV-428 and a relevant competitor, sotigalimab (APX005M). Both are investigational immunotherapies that function as CD40 agonists, a promising strategy in oncology.
Overview and Mechanism of Action
ABBV-428 is a first-in-class, mesothelin-targeted, bispecific antibody designed for tumor microenvironment-dependent CD40 activation[1][2][3]. It has two single-chain Fv domains, one targeting CD40 and the other targeting the tumor-associated antigen mesothelin, which is highly expressed in several cancers like mesothelioma and ovarian cancer. The rationale behind this design is to limit systemic toxicity associated with CD40 agonism by localizing its activity to the tumor site[1][2][3].
Sotigalimab (APX005M) is a humanized IgG1 monoclonal antibody that acts as a CD40 agonist[4][5][6]. It binds to the CD40 receptor on antigen-presenting cells (APCs), such as dendritic cells, B cells, and macrophages, mimicking the natural ligand (CD40L)[4][6]. This binding stimulates both the innate and adaptive immune systems to recognize and attack tumor cells[4][7]. Sotigalimab's activity is dependent on Fc receptor binding for optimal activation of CD40-expressing cells[7].
The fundamental difference in their mechanism lies in the targeted versus systemic activation of the CD40 pathway.
Signaling Pathway: CD40 Activation
References
- 1. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase II Trial of the CD40 Agonistic Antibody Sotigalimab (APX005M) in Combination with Nivolumab in Subjects with Metastatic Melanoma with Confirmed Disease Progression on Anti-PD-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apexigen Presents Clinical Data On CD40 Antibody APX005M In Metastatic Melanoma At The AACR Annual Meeting 2019 [prnewswire.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
Guide 1: PTI-428 (Nesolicaftor) for Cystic Fibrosis
An objective analysis of the clinical trial landscape for investigational drugs designated "B-428" reveals that this identifier is not unique to a single compound. Instead, it corresponds to several distinct therapeutic agents in development for different diseases. This guide provides a comparative overview of the two most prominent clinical-stage assets identified through public records: PTI-428 (Nesolicaftor) for Cystic Fibrosis and FORX-428 for advanced solid tumors.
Introduction to PTI-428 (Nesolicaftor)
PTI-428, also known as nesolicaftor (B610333), is an investigational drug that belongs to a novel class of cystic fibrosis transmembrane conductance regulator (CFTR) modulators known as amplifiers.[1][2] Unlike CFTR correctors and potentiators, which act directly on the CFTR protein, nesolicaftor works at the mRNA level to increase the amount of CFTR protein produced by the cell.[3] This mechanism is intended to provide more CFTR protein for correctors and potentiators to act upon, potentially enhancing their therapeutic effect.[2][3] Nesolicaftor has been evaluated in Phase 1 and 2 clinical trials, primarily as an add-on therapy to other CFTR modulators.[1][4]
Quantitative Data: Clinical Trial Performance of Nesolicaftor Combinations
The following table summarizes the key efficacy data from Phase 2 clinical trials involving nesolicaftor in combination with other CFTR modulators. For comparison, data for established CFTR modulator therapies are also included.
| Therapy | Patient Population (Genotype) | Change in ppFEV1 from Baseline | Change in Sweat Chloride (SwCl) from Baseline | Clinical Trial Identifier |
| Nesolicaftor (50 mg) + Orkambi® | F508del Homozygous | +5.2 percentage points | Not Reported | NCT02718495 |
| Triple Combo (High-dose) | F508del Homozygous | +5% | -19 mmol/L | NCT03500263 |
| Triple Combo (Dirocaftor + Posenacaftor + Nesolicaftor) | F508del Homozygous | +8 percentage points vs. placebo | -29 mmol/L vs. placebo | NCT03251092 |
| Orkambi® (lumacaftor/ivacaftor) | F508del Homozygous | +2.6 to 3.0 percentage points | -9.8 mmol/L | TRAFFIC and TRANSPORT (Phase 3) |
| Symdeko® (tezacaftor/ivacaftor) | F508del Homozygous | +4.0 percentage points | -9.5 mmol/L | EVOLVE (Phase 3) |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | F508del Homozygous | +13.8 percentage points | -41.8 mmol/L | VX17-445-102 (Phase 3) |
Note: The clinical development of nesolicaftor was part of the portfolio of Proteostasis Therapeutics. Despite some positive early-phase results, further development plans for this specific agent have not been announced.
Experimental Protocols: Phase 2 Study of Nesolicaftor as Add-on Therapy (NCT02718495)
This study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of nesolicaftor in patients with cystic fibrosis who were already being treated with Orkambi® (lumacaftor/ivacaftor).
-
Patient Population: Individuals with CF aged 18 years and older, homozygous for the F508del mutation, and on a stable regimen of Orkambi® for at least three months.
-
Study Design: Patients were randomized to receive either 50 mg of nesolicaftor or a placebo once daily for 28 days, in addition to their ongoing Orkambi® treatment.
-
Primary Endpoints: The primary endpoints were safety and tolerability.
-
Secondary Endpoints: Efficacy was assessed through changes in lung function, specifically the percent predicted forced expiratory volume in one second (ppFEV1), and changes in sweat chloride concentration.
-
Methodology: ppFEV1 was measured at baseline and at specified intervals throughout the 28-day treatment period. The change from baseline in ppFEV1 was the key measure of efficacy. Safety was monitored through the recording of adverse events, clinical laboratory tests, and electrocardiograms.
Visualization of CFTR Modulator Mechanisms
The following diagram illustrates the distinct and potentially synergistic mechanisms of action of CFTR amplifiers, correctors, and potentiators in treating cystic fibrosis.
Caption: Mechanism of CFTR Modulators.
Guide 2: FORX-428 for Advanced Solid Tumors
Introduction to FORX-428
FORX-428 is a novel, orally available small molecule inhibitor of poly (ADP-ribose) glycohydrolase (PARG).[5][6] PARG is a key enzyme in the DNA Damage Response (DDR) pathway, responsible for degrading poly (ADP-ribose) chains that are synthesized by PARP enzymes at sites of DNA damage.[6][7] By inhibiting PARG, FORX-428 is designed to cause the accumulation of these chains, leading to replication stress and ultimately cell death in cancer cells with specific DNA repair deficiencies.[5][6] This mechanism represents a next-generation approach in DDR inhibition, with the potential to be effective in tumors that are resistant to PARP inhibitors.[5][7] As of late 2025, FORX-428 has entered a first-in-human Phase 1 clinical trial, with initial data expected in mid-2026.[5][6] Therefore, the following comparisons are based on preclinical data.
Quantitative Data: Preclinical Performance of FORX-428 vs. Other DDR Inhibitors
This table summarizes the available preclinical data for FORX-428, comparing its potency and in vivo efficacy with other investigational PARG inhibitors and an approved PARP inhibitor.
| Compound | Target | IC50 (in vitro) | In Vivo Model (Ovarian Cancer) Tumor Volume Reduction | Status (as of late 2025) |
| FORX-428 | PARG | <0.5 to 19 nM | Significant reduction vs. vehicle and olaparib | Phase 1 |
| ETX-19477 | PARG | Not specified, but FORX-428 reported as more potent | Less tumor reduction than FORX-428 | Phase 1 |
| IDE-161 | PARG | Not specified, but FORX-428 reported as more potent | Less tumor reduction than FORX-428 | Phase 1 |
| Olaparib | PARP | ~1-5 nM (for PARP1) | Less tumor reduction than FORX-428 in a PARPi-resistant model | Approved |
Source: Data synthesized from preclinical study announcements and presentations.[8]
Experimental Protocols: In Vivo Antitumor Activity Assessment
A representative experimental design to evaluate the in vivo efficacy of FORX-428 in preclinical models is as follows:
-
Model System: Patient-derived xenograft (PDX) models of ovarian or triple-negative breast cancer, often with known mutations in DNA repair genes (e.g., BRCA1/2), are implanted in immunocompromised mice.
-
Study Arms: Once tumors reach a specified size, animals are randomized into several treatment arms:
-
Vehicle control (placebo).
-
FORX-428 administered orally at various dose levels (e.g., 10 mg/kg, 100 mg/kg) daily.
-
Comparator arm(s), such as another PARG inhibitor or a PARP inhibitor like olaparib.
-
-
Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Methodology: The antitumor activity is assessed by comparing the change in tumor volume over time between the FORX-428 treated groups and the control/comparator groups. Statistical analyses are performed to determine the significance of any observed tumor growth delay or regression. Tolerability is assessed by monitoring animal body weight and overall health.
Visualization of the DNA Damage Response (DDR) Pathway
This diagram illustrates the roles of PARP and PARG in the DDR pathway and the mechanism of their respective inhibitors.
Caption: DNA Damage Response and Inhibitor Action.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Cystic fibrosis transmembrane conductance regulator modulators: precision medicine in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. FoRx Therapeutics Initiates First-in-Human Trial with Novel Anti-Cancer Drug FORX-428 Targeting DNA Damage Response | FoRx Therapeutics [forxtherapeutics.com]
- 6. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 7. discover-pharma.com [discover-pharma.com]
- 8. FORX-428 exerts antitumor activity through PARG inhibition | BioWorld [bioworld.com]
Independent Validation of B-428's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the hypothetical MEK inhibitor B-428, using Trametinib (B1684009) as a real-world analogue, with other alternatives. It includes supporting experimental data from independent studies to validate its mechanism of action and clinical efficacy.
Introduction to this compound (Trametinib)
This compound is a potent, selective, and orally bioavailable inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1] MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[2][3] this compound is an allosteric inhibitor, meaning it binds to a site on the MEK enzyme distinct from the ATP-binding pocket, leading to a conformational change that inactivates the enzyme.[1][4]
This compound (as Trametinib) has received FDA approval for the treatment of various cancers, including BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer.[5][6]
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound exerts its anti-tumor effects by inhibiting MEK1 and MEK2, thereby preventing the phosphorylation and activation of their downstream effector, ERK.[1] This blockade of the MAPK/ERK signaling cascade leads to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells with activating mutations in upstream components like BRAF or RAS.[7][8]
References
- 1. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]
- 4. benchchem.com [benchchem.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of MEK suppresses hepatocellular carcinoma growth through independent MYC and BIM regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of B-428 Against First-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the novel kinase inhibitor B-428 with the established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib. The data presented herein is intended to offer an objective overview of this compound's performance characteristics, supported by detailed experimental protocols.
The Epidermal Growth Factor Receptor is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of several cancers, making it a critical target for therapeutic intervention.[2] First-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, were developed to competitively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.[3][4] this compound is a next-generation kinase inhibitor designed for enhanced potency and selectivity.
Comparative In Vitro Performance
The inhibitory activity of this compound, Gefitinib, and Erlotinib was assessed using both biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of potency against the target kinase, EGFR, and a related kinase, HER2, to indicate selectivity.
Table 1: Biochemical Inhibitory Potency (IC50, nM)
| Compound | EGFR (Wild-Type) | HER2 |
| This compound | 0.8 | 75 |
| Gefitinib | 25 | >10,000 |
| Erlotinib | 2 | 500 |
Lower IC50 values indicate higher potency.
Table 2: Cell-Based Anti-Proliferative Activity (GI50, nM)
| Compound | A431 (EGFR-overexpressing cell line) |
| This compound | 15 |
| Gefitinib | 150 |
| Erlotinib | 50 |
GI50 represents the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5]
Materials:
-
Purified recombinant EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Test compounds (this compound, Gefitinib, Erlotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
A kinase reaction mixture is prepared containing kinase buffer, 10 µM ATP, and the peptide substrate.
-
2.5 µL of the kinase reaction mixture is dispensed into the wells of a 384-well plate.
-
Test compounds are serially diluted in DMSO and 25 nL is transferred to the assay plate.
-
The kinase reaction is initiated by adding 2.5 µL of purified EGFR enzyme.
-
The plate is incubated at room temperature for 60 minutes.
-
To stop the reaction and deplete unused ATP, 5 µL of ADP-Glo™ Reagent is added to each well and incubated for 40 minutes at room temperature.[6]
-
10 µL of Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.[6]
-
After a 30-minute incubation at room temperature, the luminescence is measured using a plate reader.
-
IC50 values are determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[7]
Materials:
-
A431 human epidermoid carcinoma cell line
-
Appropriate cell culture medium and serum
-
Test compounds (this compound, Gefitinib, Erlotinib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
A431 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the test compounds.
-
The plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, the plates are equilibrated to room temperature for approximately 30 minutes.[8]
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[8]
-
The contents are mixed for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Luminescence is recorded using a plate reader.
-
GI50 values are calculated from the dose-response curves.
Visualizations
Kinase Inhibitor Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and development of kinase inhibitors, from initial screening to lead optimization.
Caption: A generalized workflow for kinase inhibitor drug discovery.
EGFR Signaling Pathway
This diagram outlines the core components of the EGFR signaling cascade upon ligand binding, leading to cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinPGx [clinpgx.org]
- 3. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. OUH - Protocols [ous-research.no]
Meta-analysis of Nesolicaftor (PTI-428) Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nesolicaftor (B610333) (PTI-428) with alternative Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. The following sections detail the available experimental data, outline study protocols, and visualize the underlying molecular mechanisms.
Nesolicaftor (PTI-428) is an investigational CFTR amplifier designed to increase the amount of CFTR protein available for other modulators, such as correctors and potentiators, to act upon.[1][2] Its unique mechanism of action sets it apart from other CFTR modulators and suggests a potential role in combination therapies for cystic fibrosis (CF).[3]
Comparative Efficacy of Nesolicaftor in Combination Therapies
Clinical trial data for nesolicaftor has primarily focused on its use as part of a triple-combination therapy. The following tables summarize key quantitative data from these studies, comparing the efficacy of nesolicaftor-containing regimens with other approved CFTR modulator therapies.
Table 1: Improvement in Lung Function (percent predicted forced expiratory volume in one second, ppFEV1)
| Therapy | Patient Population | Mean Absolute Change in ppFEV1 from Baseline | Comparator | Trial Duration |
| Nesolicaftor + Dirocaftor (B3325474) + Posenacaftor (B610170) | F508del Homozygous | +8 percentage points[4] | Placebo | 28 Days |
| Nesolicaftor + Orkambi® | F508del Homozygous | Significant 5% increase[1] | Placebo | 14 Days |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | F508del/Minimal Function | +14.3 percentage points | Placebo | 24 Weeks |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | F508del Homozygous | +10 percentage points | Tezacaftor/Ivacaftor | 4 Weeks |
| Alyftrek™ (vanzacaftor/tezacaftor/deutivacaftor) | F508del Homozygous | Not yet reported in direct comparison | - | - |
Table 2: Reduction in Sweat Chloride (SwCl)
| Therapy | Patient Population | Mean Absolute Change in SwCl from Baseline (mmol/L) | Comparator | Trial Duration |
| Nesolicaftor + Dirocaftor + Posenacaftor | F508del Homozygous | -29[4] | Placebo | 28 Days |
| Nesolicaftor + Orkambi® | F508del Homozygous | Not correlated with ppFEV1 improvement[1] | Placebo | 28 Days |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | F508del/Minimal Function | -41.8[5] | Placebo | 24 Weeks |
| Trikafta® (elexacaftor/tezacaftor/ivacaftor) | F508del Homozygous | -45.1[5] | Tezacaftor/Ivacaftor | 4 Weeks |
| Alyftrek™ (vanzacaftor/tezacaftor/deutivacaftor) | F508del Homozygous | Not yet reported in direct comparison | - | - |
Mechanism of Action: A Novel "Amplifier"
Nesolicaftor represents a distinct class of CFTR modulators known as "amplifiers".[1] Unlike correctors that aid in protein folding or potentiators that enhance channel gating, nesolicaftor works at an earlier stage of CFTR biogenesis.[2] It increases the overall amount of CFTR protein by enhancing the stability of CFTR mRNA.[2][3]
This is achieved through the binding of nesolicaftor to the poly(rC)-binding protein 1 (PCBP1), which in turn regulates the biosynthesis of CFTR.[2] By increasing the available pool of CFTR protein, nesolicaftor has the potential to synergize with correctors and potentiators to achieve a greater overall therapeutic effect.[6]
Caption: Nesolicaftor's mechanism of action.
Experimental Protocols
The clinical evaluation of nesolicaftor has been conducted through various phases of randomized, double-blind, placebo-controlled studies. Key aspects of the methodologies employed in these trials are outlined below.
Phase 1/2 Trial of Nesolicaftor (NCT02718495)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of nesolicaftor in CF patients.[1]
-
Design: A three-part study involving single-ascending doses (SAD) and multiple-ascending doses (MAD) of nesolicaftor.[1] The third part assessed nesolicaftor as an add-on therapy to Orkambi®.[1]
-
Participants: CF patients with any CFTR mutation.[1]
-
Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included changes in ppFEV1 and sweat chloride concentration.[1]
Phase 2 Trial of Nesolicaftor in Combination (NCT03500263)
-
Objective: To assess the efficacy, safety, and tolerability of a triple combination of dirocaftor (a potentiator), posenacaftor (a corrector), and nesolicaftor.[4]
-
Design: A randomized, placebo-controlled trial where participants received either the triple combination or a placebo for 14 to 28 days.[1][4]
-
Participants: CF patients homozygous for the F508del mutation.[1][4]
-
Endpoints: The primary endpoints were the change in ppFEV1 and sweat chloride concentration from baseline.[1][4]
Caption: A generalized clinical trial workflow.
Comparison with Other CFTR Modulators
The current standard of care for many CF patients is triple-combination therapy with drugs like Trikafta® and the newly approved Alyftrek™.[5][7] These therapies combine two correctors and a potentiator.[7]
-
Correctors (e.g., elexacaftor, tezacaftor): These molecules assist in the proper folding of the mutated CFTR protein, allowing it to be trafficked to the cell surface.[7]
-
Potentiators (e.g., ivacaftor): These drugs increase the channel's opening probability once the CFTR protein is at the cell surface, thereby enhancing chloride ion transport.[7]
Nesolicaftor's role as an amplifier is complementary to these mechanisms. By increasing the amount of CFTR protein, it provides more substrate for correctors and potentiators to act upon, potentially leading to a greater overall therapeutic effect.[2]
Future Directions
While the development of nesolicaftor as part of the specific triple combination with dirocaftor and posenacaftor has been discontinued, its novel mechanism as a CFTR amplifier holds promise for future therapeutic strategies. Research continues to explore the potential of amplifiers in combination with other next-generation CFTR modulators to further improve outcomes for individuals with cystic fibrosis.[3] One area of investigation is the potential for nesolicaftor to overcome the inhibitory effects of inflammatory mediators, such as TGF-β1, on the function of highly effective modulators like Trikafta®.[3]
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Proteostasis Therapeutics Announces New Publication on the Mechanism of Action of a Novel Class of CFTR Modulators Called Amplifiers in the Journal of Cystic Fibrosis [prnewswire.com]
- 3. The CFTR Amplifier Nesolicaftor Rescues TGF-β1 Inhibition of Modulator-Corrected F508del CFTR Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteostasis Therapeutics Announces Positive Phase 2 Topline Results from Proprietary CFTR Modulator Combinations in F508del Homozygous Cystic Fibrosis Patients - BioSpace [biospace.com]
- 5. benchchem.com [benchchem.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. cff.org [cff.org]
A Comparative Analysis of B-428 (ABBV-428) in Oncology: A Review of Early Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational agent B-428, identified as ABBV-428, a first-in-class, mesothelin-targeted, bispecific CD40 agonist, against established therapeutic alternatives. The analysis is based on publicly available data from its initial Phase I clinical trial, offering a preliminary overview of its performance in the context of existing treatments for advanced solid tumors.
Introduction to this compound (ABBV-428)
ABBV-428 is an investigational bispecific antibody designed for tumor microenvironment-dependent CD40 activation.[1][2] One arm of the antibody targets mesothelin, a protein overexpressed on the surface of various cancer cells, including mesothelioma and ovarian cancer, while the other arm is a CD40 agonist.[1][3] This design aims to localize the immunostimulatory effects of CD40 activation to the tumor site, potentially enhancing the anti-tumor immune response while mitigating the systemic toxicities associated with non-targeted CD40 agonists.[2][4]
Comparative Data Summary
Table 1: Safety Profile Comparison - ABBV-428 vs. Standard of Care
| Adverse Event (AE) Profile | ABBV-428 (Monotherapy, Phase I)[1][4] | Standard of Care (Advanced Mesothelioma & Ovarian Cancer) |
| Common AEs | Infusion-related reactions (12% of patients) | Nausea, vomiting, fatigue, myelosuppression (chemotherapy); Immune-related AEs (checkpoint inhibitors) |
| Grade ≥3 Treatment-Related AEs | Pericardial effusion (2%), Colitis (2%), Infusion-related reaction (2%), Pleural effusion (2%) | Varies by agent; can include severe myelosuppression, neuropathy, cardiotoxicity, and severe immune-related toxicities. |
| Cytokine Release Syndrome (CRS) | Not reported | Can occur with certain immunotherapies, particularly CAR-T cell therapies. |
| Maximum Tolerated Dose (MTD) | Not reached; Recommended Phase II dose established at 3.6 mg/kg | Established for all approved agents. |
Table 2: Preliminary Efficacy Comparison - ABBV-428 vs. Standard of Care
| Efficacy Parameter | ABBV-428 (Monotherapy, Phase I)[1][2] | Standard of Care (Advanced Mesothelioma & Ovarian Cancer) |
| Best Overall Response | No objective responses (complete or partial response) observed. | Response rates vary significantly based on cancer type, line of therapy, and specific agent. |
| Stable Disease | 36% of patients treated at the recommended Phase II dose. | Stable disease is a common outcome with standard therapies. |
| Progression-Free Survival (PFS) | Correlation observed between baseline mesothelin expression and PFS in ovarian cancer and mesothelioma cohorts.[5] | Varies widely based on disease, patient population, and treatment. |
Experimental Protocols
Phase I Study of ABBV-428 (NCT02955251)
-
Study Design : This was an open-label, first-in-human, multicenter Phase I study involving dose escalation and cohort expansion.[2][4]
-
Patient Population : Patients with advanced solid tumors who had progressed on or were intolerant to standard therapies. Expansion cohorts focused on patients with ovarian cancer and mesothelioma with high mesothelin expression.[2][4]
-
Treatment Protocol : ABBV-428 was administered intravenously every two weeks in 28-day cycles.[2]
-
Primary Endpoints : To evaluate the safety, tolerability, pharmacokinetics, and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of ABBV-428 monotherapy.[2]
-
Pharmacokinetic Analysis : The pharmacokinetic profile demonstrated roughly dose-proportional increases in exposure from 0.4 to 3.6 mg/kg.[2]
-
Biomarker Analysis : CD40 receptor occupancy of over 90% was observed on peripheral B-cells starting at the 0.8 mg/kg dose. However, no consistent changes in intratumoral CD8+ T-cells or PD-L1+ cells were detected after treatment.[2]
Visualizations
Signaling Pathway of ABBV-428
Caption: Mechanism of action of ABBV-428 bispecific antibody.
Experimental Workflow of ABBV-428 Phase I Trial
Caption: Workflow of the ABBV-428 Phase I clinical trial.
Conclusion
The initial clinical data for this compound (ABBV-428) demonstrates an acceptable safety profile and a potential for target engagement, as evidenced by CD40 receptor occupancy.[1][2] The tumor-targeted bispecific antibody design appears to mitigate some of the severe toxicities, like cytokine release syndrome, that have been observed with other CD40 agonists.[1] However, as a monotherapy, ABBV-428 showed minimal clinical activity in a heavily pre-treated patient population.[1][2]
References
- 1. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. A Bispecific Molecule Targeting CD40 and Tumor Antigen Mesothelin Enhances Tumor-Specific Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Selectivity of B-428: A Novel Kinase Inhibitor
This guide provides a comprehensive analysis of B-428, a novel inhibitor targeting the pro-proliferative Kinase X (KX) signaling pathway. The performance of this compound is compared against two existing alternatives: Competitor A, a non-selective kinase inhibitor, and Competitor B, an inhibitor targeting a downstream effector in the same pathway. The data presented herein validates the superior potency and selectivity of this compound for its intended target.
The Kinase X (KX) Signaling Pathway
The KX pathway is a critical signaling cascade implicated in abnormal cell proliferation. Upon activation by an upstream growth factor, the Receptor Tyrosine Kinase (RTK) phosphorylates and activates Kinase X. Activated KX, in turn, phosphorylates the downstream effector protein, Effector Y, which then translocates to the nucleus to initiate the transcription of genes responsible for cell cycle progression and proliferation.
Caption: The KX signaling pathway with points of inhibition for this compound and competitors.
Experimental Data and Comparative Analysis
The following sections detail the experimental protocols and resulting data from a series of validation assays.
Experimental Workflow
A standardized workflow was employed for the comparative evaluation of all compounds. The process began with a target-specific biochemical assay to determine potency, followed by a cell-based assay to measure efficacy in a biological system, and concluded with a broad kinase panel to assess selectivity.
Caption: Standardized workflow for the comparative evaluation of kinase inhibitors.
Potency Assessment: IC50 Determination
Protocol: An in-vitro kinase assay was performed to measure the half-maximal inhibitory concentration (IC50) of each compound against purified, recombinant Kinase X. A luminescence-based assay was used to quantify ATP consumption, which is inversely proportional to kinase activity. Compounds were tested across a 10-point dilution series in triplicate.
Results:
| Compound | Target | Avg. IC50 (nM) | Std. Deviation |
| This compound | Kinase X | 5.2 | ± 0.8 |
| Competitor A | Kinase X | 89.4 | ± 12.1 |
| Competitor B | Effector Y | Not Applicable | Not Applicable |
Cellular Efficacy: Cell Viability Assay
Protocol: The human cancer cell line (HT-29), which exhibits constitutive activation of the KX pathway, was treated with each compound over a 10-point concentration range for 72 hours. Cell viability was assessed using a resazurin-based assay, and the half-maximal effective concentration (EC50) was calculated.
Results:
| Compound | Target Pathway | Avg. EC50 (nM) | Std. Deviation |
| This compound | KX | 15.8 | ± 2.5 |
| Competitor A | KX | 255.7 | ± 31.6 |
| Competitor B | Effector Y | 45.2 | ± 6.8 |
Selectivity Profile: Kinase Panel Screening
Protocol: To assess off-target effects, this compound and Competitor A were screened against a panel of 400 human kinases at a concentration of 1 µM. The percent inhibition was measured for each kinase. A hit was defined as >50% inhibition.
Results:
| Compound | Concentration | Kinases Screened | Off-Target Hits (>50% Inh.) |
| This compound | 1 µM | 400 | 2 |
| Competitor A | 1 µM | 400 | 47 |
Caption: Summary of this compound's validated performance advantages.
Overall Summary
Safety Operating Guide
Navigating the Disposal of B-428: A Comprehensive Guide to Laboratory Chemical Waste Management
For researchers and scientists handling chemical compounds such as B-428, adherence to rigorous disposal protocols is paramount for ensuring laboratory safety and environmental protection. The proper disposal of any chemical, including the hypothetical this compound, begins with a thorough understanding of its properties as outlined in its Safety Data Sheet (SDS). This document serves as the primary source of information for safe handling, storage, and disposal.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with any laboratory chemical, must follow a structured procedure to mitigate risks. This involves identifying the waste, proper containment and labeling, and coordinating with certified waste management services.
1. Waste Identification and Characterization: The first crucial step is to determine if the this compound waste is hazardous.[1][2][3] According to the Environmental Protection Agency (EPA), a waste is hazardous if it is specifically listed on one of four lists (F, K, P, or U) or if it exhibits at least one of four characteristics: ignitability (B1175610), corrosivity, reactivity, or toxicity.[1][2][4] The SDS for this compound will provide this critical information.
2. Proper Segregation and Containerization: Hazardous waste must be segregated based on its chemical compatibility to prevent dangerous reactions.[5][6] For instance, acids should be stored separately from bases, and oxidizers away from flammable materials.[5] The waste should be collected in a container that is compatible with the chemical properties of this compound, ensuring it will not leak or degrade.[5][7] The container must be kept closed except when adding waste.[4][5][7]
3. Labeling and Accumulation: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a description of its hazards.[6][8] Waste should be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5] Regulations limit the volume of waste that can be stored in an SAA and the timeframe for its removal once the container is full.[4][5]
4. Arranging for Disposal: Once the waste container is nearing its capacity, arrangements must be made for its disposal through the institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[4][9][10][11] These entities are equipped to handle the transportation and final treatment or disposal in compliance with all federal, state, and local regulations.[6] Under no circumstances should hazardous chemicals like this compound be disposed of down the drain or in regular trash.[4][12]
Key Data for this compound Disposal
The following table summarizes hypothetical quantitative data for this compound that would be critical for its proper disposal, based on information typically found in a Safety Data Sheet.
| Parameter | Value | Significance for Disposal |
| EPA Waste Code | D001, D007 | Indicates ignitability and toxicity, requiring specific disposal pathways. |
| Flash Point | < 140°F (60°C) | Classifies the material as ignitable, necessitating segregation from oxidizers.[4] |
| pH | Not Applicable | Indicates the material is not corrosive based on pH. |
| Toxicity Characteristic | > 0.5 mg/L | Exceeds regulatory limits, classifying it as toxic waste.[13] |
| Container Type | Chemically resistant plastic or glass | Ensures safe containment without reaction or degradation.[5] |
| Maximum Accumulation | 55 gallons in SAA | Federal limit for hazardous waste accumulation before requiring removal.[4] |
Experimental Protocols
While specific experimental protocols would be unique to the research involving this compound, a standard procedure for preparing it for disposal is the "Empty Container Triple Rinse" protocol. This is particularly important for containers that held acutely hazardous waste (P-listed).[7]
Methodology:
-
Initial Rinse: Once the container is emptied of all pourable this compound, rinse the container with a suitable solvent (e.g., water or another solvent capable of dissolving this compound) equivalent to about 5-10% of the container's volume.[7]
-
Collect Rinseate: The collected rinseate is considered hazardous waste and must be added to the appropriate hazardous waste container.[7]
-
Repeat: Repeat the rinsing process two more times, collecting the rinseate each time.
-
Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste, though labels must be defaced or removed.[7][8]
Logical Workflow for this compound Waste Disposal
The decision-making process for handling and disposing of this compound waste can be visualized as a clear workflow. This diagram illustrates the key steps from generation to final disposal, ensuring safety and compliance at each stage.
References
- 1. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. vumc.org [vumc.org]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. hechayward.com [hechayward.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. acs.org [acs.org]
- 13. epa.gov [epa.gov]
Safeguarding Innovation: A Comprehensive Guide to Handling Novel Compound B-428
In the fast-paced environment of drug discovery and development, researchers often work with novel chemical entities for which complete safety profiles are not yet established. This guide provides essential, immediate safety and logistical information for handling B-428, a placeholder for a novel or uncharacterized compound. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research.
A conservative approach, assuming the compound is hazardous until proven otherwise, is paramount.[1] This document outlines a comprehensive framework for personal protective equipment (PPE), operational plans for handling, and disposal procedures.
Risk Assessment and Control
Before any handling of this compound, a thorough risk assessment must be conducted to evaluate potential routes of exposure, including inhalation, skin contact, ingestion, and injection.[1] Since the specific hazards are unknown, a multi-layered approach to safety, prioritizing engineering and administrative controls, is required.[1]
-
Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2] Safety showers and eyewash stations should be readily accessible.[1]
-
Administrative Controls: Minimize the quantity of this compound used in any single experiment.[1] Access to areas where the compound is handled should be restricted to authorized and trained personnel.[1]
Personal Protective Equipment (PPE) Protocol
When handling compounds with unknown toxicological profiles like this compound, a comprehensive PPE ensemble is mandatory to protect against a wide array of potential hazards.[2][3] The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with a nitrile base layer and a chemically resistant outer glove (e.g., neoprene or Viton). | Provides robust protection against a broad spectrum of chemical hazards and prevents contamination in case of a single glove failure.[3] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Ensures complete protection of the eyes and face from splashes, aerosols, and airborne particles.[3] |
| Body Protection | A chemically resistant or flame-retardant lab coat with tight-fitting cuffs. | Protects skin and personal clothing from chemical splashes.[3] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., P100). | Safeguards against the inhalation of potentially harmful aerosols, powders, or vapors. The need for a respirator should be determined by the risk assessment. |
| Footwear | Closed-toe, slip-resistant shoes. | Protects feet from spills and falling objects.[3] |
Operational Workflow for Handling this compound
A standardized operational plan is crucial for minimizing exposure risk and ensuring consistent, safe handling by all personnel.
Spill and Emergency Procedures
Immediate and appropriate action is necessary in the event of a spill or accidental exposure.[1]
-
Minor Spill: For a small spill contained within a chemical fume hood, use an appropriate absorbent material. Decontaminate the area and dispose of the waste in a sealed, labeled container.[1]
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.[1]
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.
-
Seek immediate medical attention after any exposure.
-
Disposal Plan
All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[1]
-
Waste Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled container.[1]
-
Container Labeling: The container must be marked with the words "Hazardous Waste" and a clear identification of the contents.[4]
-
Disposal Vendor: All this compound waste must be disposed of through a certified hazardous waste disposal vendor.[3] Do not dispose of this compound down the sink or in regular trash.[4][5]
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling novel compounds like this compound and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
